1-(2-Bromophenyl)-2,2,2-trifluoroethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618624. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAWTGXXPNWISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326853 | |
| Record name | 1-(2-bromophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244229-34-3 | |
| Record name | 1-(2-bromophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 244229-34-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
CAS Number: 244229-34-3
This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, a key building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, key reactions, and its role in modulating biological signaling pathways.
Physicochemical and Spectroscopic Data
This compound is a halogenated aromatic ketone. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable synthon in medicinal chemistry.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 244229-34-3 | [3] |
| Molecular Formula | C₈H₄BrF₃O | [3] |
| Molecular Weight | 253.02 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Boiling Point | 230.0 ± 40.0 °C (Predicted) | [3] |
| Density | 1.645 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.495 | [3] |
| Flash Point | 101 °C | [3] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Consistent with the structure | [3] |
| ¹³C NMR | Consistent with the structure | [3] |
| Mass Spectrum | Molecular Ion Peak at m/z consistent with the molecular weight | [3] |
| IR Spectrum | Characteristic peaks for C=O, C-F, and aromatic C-H bonds | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes, most notably via Grignard reaction or Friedel-Crafts acylation.
This method involves the reaction of a Grignard reagent prepared from 2-bromobromobenzene with an appropriate trifluoroacetylating agent.
Experimental Protocol:
-
Preparation of 2-Bromophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are placed. A solution of 2-bromobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reagent formation. The reaction is typically initiated with a small crystal of iodine and maintained under a nitrogen atmosphere.
-
Reaction with Ethyl Trifluoroacetate: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of ethyl trifluoroacetate (1.1 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.
This approach involves the acylation of bromobenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
Reaction Setup: Anhydrous aluminum chloride (AlCl₃, 1.5 eq.) is suspended in a flame-dried, three-necked flask containing dry dichloromethane (DCM) under a nitrogen atmosphere. The suspension is cooled to 0 °C.
-
Acylation: Trifluoroacetic anhydride (1.2 eq.) is added dropwise to the cooled suspension. Following this, bromobenzene (1.0 eq.) is added dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Key Reactions and Applications in Drug Development
This compound is a versatile intermediate for the synthesis of more complex molecules, primarily through Suzuki-Miyaura cross-coupling and reduction reactions. The trifluoromethyl ketone moiety is a known pharmacophore that can act as an inhibitor of various enzymes, particularly proteases.[4][5]
The bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups.
Experimental Protocol (Adapted from a similar substrate):
-
Reaction Setup: In a Schlenk flask, this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium phosphate (2.0 eq.) are combined.
-
Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), is then added.
-
Solvent and Reaction Conditions: Anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) are added. The mixture is stirred at room temperature for 30 minutes and then heated to 85-95 °C for 15-24 hours. The reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.
The ketone functionality can be stereoselectively reduced to the corresponding chiral alcohol, a valuable building block for the synthesis of enantiomerically pure pharmaceuticals.
Experimental Protocol (Bioreduction):
-
Enzyme and Cofactor Preparation: A solution of a suitable alcohol dehydrogenase (ADH) and a nicotinamide cofactor (e.g., NADPH) is prepared in a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Substrate Addition: this compound is added to the enzyme solution. A co-substrate such as 2-propanol is often included for cofactor regeneration.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reduction is monitored by chiral HPLC.
-
Work-up and Purification: Once the desired conversion is achieved, the reaction is quenched, and the product is extracted with an organic solvent. The chiral alcohol is then purified by column chromatography.
Modulation of Signaling Pathways
While direct studies on the signaling pathway modulation by this compound are limited, the broader class of bromophenyl ethanone derivatives has been shown to exhibit significant biological activity. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been demonstrated to suppress pro-inflammatory responses in activated microglia by inhibiting key signaling pathways.[1]
The structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, inhibits the production of inflammatory mediators by blocking the phosphorylation of mitogen-activated protein kinase (MAPK) molecules (JNK and p38) and preventing the nuclear translocation of the NF-κB p65 and p50 subunits.[1] This suggests that derivatives of this compound could be explored as potential modulators of these critical inflammatory pathways.
References
- 1. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Biological Activity Evaluation and Action Mechanism [research.amanote.com]
- 3. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt/protein kinase B signaling inhibitor-2, a selective small molecule inhibitor of Akt signaling with antitumor activity in cancer cells overexpressing Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of 2'-Bromo-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Bromo-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery. Its unique combination of a trifluoromethyl group and a bromine atom on the phenyl ring imparts specific electronic and steric properties, making it a valuable building block for novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the known physical properties of 2'-bromo-2,2,2-trifluoroacetophenone, alongside detailed experimental protocols for their determination.
Core Physical Properties
| Property | 2'-Bromo-2,2,2-trifluoroacetophenone | 3'-Bromo-2,2,2-trifluoroacetophenone | 4'-Bromo-2,2,2-trifluoroacetophenone |
| CAS Number | 244229-34-3[1] | 655-26-5 | 16184-89-7[2] |
| Molecular Formula | C₈H₄BrF₃O[1] | C₈H₄BrF₃O | C₈H₄BrF₃O[2] |
| Molecular Weight | 253.02 g/mol [1] | 253.02 g/mol | 253.02 g/mol [2] |
| Physical Form | Liquid | Liquid | Solid (at room temperature)[2] |
| Melting Point | Not available | Not applicable | 26-30 °C[2] |
| Boiling Point | Not available | Not available | 95 °C at 4 mmHg[2] |
| Density | 1.645 g/mL at 25 °C | 1.637 g/mL at 25 °C | 1.662 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.495 | 1.504 | Not available |
| Flash Point | 101.11 °C (closed cup) | Not applicable | 96 °C (closed cup)[2] |
| Solubility | Information not available | Information not available | Information not available |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of aromatic ketones like 2'-bromo-2,2,2-trifluoroacetophenone.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of the crystalline solid is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination
The boiling point is a characteristic physical property of a liquid.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamps and stand
Procedure:
-
A small amount of the liquid is placed in the test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and heated in the heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a liquid can be determined using various methods, including the pycnometer method.
Apparatus:
-
Pycnometer (a glass flask with a specific, accurately known volume)
-
Analytical balance
-
Thermometer
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is weighed again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
Solubility Determination
Understanding the solubility of a compound is essential for its handling, formulation, and purification.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period.
-
The mixture is visually inspected to determine if the solute has completely dissolved.
-
If the solute dissolves, it is recorded as soluble. If not, it is recorded as insoluble or partially soluble. This process is repeated with different solvents.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a chemical substance like 2'-bromo-2,2,2-trifluoroacetophenone.
References
Spectral Analysis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available and predicted spectral data for the compound 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific molecule, this document combines reported data for analogous compounds with predicted spectral characteristics to offer a comprehensive analytical profile.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₄BrF₃O | PubChem[1] |
| Molecular Weight | 253.02 g/mol | PubChem[1] |
| CAS Number | 244229-34-3 | Amerigo Scientific[2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
Spectroscopic Data
A comprehensive search of scientific literature and chemical databases reveals a scarcity of experimentally determined spectral data for this compound. The following tables summarize the predicted values based on established spectroscopic principles and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoroacetyl group and the bromine atom.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.8 - 8.1 | Multiplet | Aromatic Protons |
| 7.4 - 7.7 | Multiplet | Aromatic Protons |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon and the carbon bearing the trifluoromethyl group will appear at characteristic downfield and upfield shifts, respectively.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 180 - 185 | C=O (Carbonyl) |
| 115 - 120 (quartet, J ≈ 290 Hz) | CF₃ |
| 120 - 140 | Aromatic Carbons |
¹⁹F NMR (Fluorine-19 NMR): The fluorine-19 NMR spectrum is predicted to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -70 to -75 | Singlet | CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the carbonyl group and the carbon-fluorine bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1700 - 1730 | Strong | C=O Stretch |
| 1100 - 1300 | Strong | C-F Stretch |
| 1450 - 1600 | Medium | C=C Aromatic Ring Stretch |
| 750 - 800 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and the bromine atom. The presence of bromine will be indicated by a characteristic M+2 isotopic pattern.
| Predicted m/z | Interpretation |
| 252 / 254 | [M]⁺ Molecular ion peak (isotopic pattern for Br) |
| 183 / 185 | [M - CF₃]⁺ |
| 155 | [M - Br - CO]⁺ |
| 105 | [C₆H₄CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
General Synthesis of this compound
This procedure involves the reaction of a Grignard reagent derived from 1,2-dibromobenzene with an excess of a trifluoroacetylating agent, such as ethyl trifluoroacetate.
Materials:
-
1,2-Dibromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Anhydrous HCl in ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 1,2-dibromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Trifluoroacetylation: The Grignard solution is cooled in an ice bath, and a solution of ethyl trifluoroacetate in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Spectroscopic Analysis Methodology
NMR Spectroscopy:
-
Sample Preparation: ~10-20 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used for acquiring the spectra. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
IR Spectroscopy:
-
Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride or potassium bromide plates. If the sample is a solid, a KBr pellet is prepared.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is typically used.
-
Data Acquisition: The mass spectrum is scanned over a mass range of m/z 50-500.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectral analysis of the target compound.
References
The Intricate Reactivity of Ortho-Brominated Trifluoromethyl Ketones: A Technical Guide for Chemical Synthesis
For Immediate Release
This technical guide provides an in-depth exploration of the synthesis and reactivity of ortho-brominated trifluoromethyl ketones, a class of compounds of significant interest to researchers, scientists, and drug development professionals. These molecules serve as versatile intermediates in the synthesis of complex chemical architectures, largely due to the unique and often synergistic effects of the ortho-bromo and trifluoromethyl ketone functionalities. This document outlines key synthetic methodologies, details their participation in a range of important chemical transformations, and provides experimental protocols for pivotal reactions.
Core Concepts: Synthesis and Electronic Profile
The strategic placement of a bromine atom ortho to a trifluoromethyl ketone group on an aromatic ring creates a unique electronic and steric environment. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and the adjacent ketone. This electronic pull can direct incoming groups during electrophilic aromatic substitution, often to the meta position relative to the trifluoromethyl group.[1][2] The presence of the ortho-bromine atom provides a reactive handle for a multitude of cross-coupling and substitution reactions, making these compounds valuable building blocks in medicinal chemistry and materials science.[2][3]
A common route to ortho-brominated trifluoromethyl ketones involves the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[1] The regioselectivity of this reaction is influenced by the directing effects of the trifluoromethyl group.[1]
Key Synthetic Transformations and Data
Ortho-brominated trifluoromethyl ketones are amenable to a variety of synthetic transformations, allowing for the introduction of diverse functionalities. The following sections detail some of the most pertinent reactions, supported by quantitative data.
Palladium-Catalyzed Cross-Coupling Reactions
The ortho-bromo substituent serves as an excellent partner in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in modern organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. While specific examples with ortho-brominated trifluoromethyl ketones are not abundant in the readily available literature, the general principles of the Suzuki-Miyaura reaction are well-established. The reaction typically proceeds in the presence of a palladium catalyst and a base.[4][5] The electron-withdrawing nature of the trifluoromethyl ketone may influence the reaction kinetics.
A representative workflow for a Suzuki-Miyaura coupling is depicted below:
Figure 1. General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.[6][7] This reaction is catalyzed by a palladium complex and requires a base. The stereoselectivity of the Heck reaction is a key feature, often yielding the trans isomer.[7]
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable base.[8][9] This reaction is instrumental in the synthesis of aryl amines, which are prevalent in pharmaceuticals.[8]
-
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[10][11] This reaction is highly valuable for the synthesis of aryl alkynes.
Ullmann Condensation
The Ullmann condensation is a copper-promoted reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds from aryl halides.[12] While it often requires higher temperatures than palladium-catalyzed reactions, it provides an alternative route to a variety of functionalized aromatic compounds.[12]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl ketone group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the position of the bromine atom.[13] For an SNAr reaction to proceed, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups ortho or para to the leaving group.[14] The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[14]
Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings.[15][16] In this reaction, a directing group on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the ortho position, creating a highly reactive organometallic intermediate that can then be quenched with an electrophile.[15][16] While the trifluoromethyl group itself can act as a directing group, the presence of other, more powerful directing groups on the ring can influence the site of metalation.[17]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of ortho-halogenated trifluoromethyl ketones, which serve as the starting materials for the reactivity studies discussed.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 2-bromobenzoate | HCF3, KHMDS, triglyme | 2-Bromo-1-(trifluoromethyl)ethan-1-one | 66-82 | [18] |
| 2-Halogen-substituted benzotrifluoride | 1. Mg, 2. Acid anhydride, 3. Hydrolysis | 2'-(Trifluoromethyl)propiophenone | Not specified | [6] |
Experimental Protocols
General Procedure for the Synthesis of Aryl Trifluoromethyl Ketones from Esters
This protocol is adapted from a general method for the nucleophilic trifluoromethylation of esters.[18]
Materials:
-
Methyl 2-bromobenzoate
-
Fluoroform (HCF3)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triglyme
-
Trifluorotoluene (internal standard)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 2-bromobenzoate (1.0 equiv) in triglyme, add KHMDS (2.0 equiv).
-
Cool the mixture to -40 °C.
-
Introduce fluoroform (HCF3) gas (1.1 equiv) into the reaction mixture.
-
Stir the reaction at -40 °C for the specified time (typically 4 hours).
-
Monitor the reaction progress by 19F NMR using trifluorotoluene as an internal standard.
-
Upon completion, quench the reaction with a suitable aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-1-(trifluoromethyl)ethan-1-one.
Note: The yields for ortho-halogenated substrates were reported to be in the range of 66-82%.[18]
Conclusion
Ortho-brominated trifluoromethyl ketones are highly valuable and versatile building blocks in organic synthesis. The presence of two distinct and reactive functional groups on the aromatic ring allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with potential applications in drug discovery and materials science. Further exploration of the reactivity of these compounds is warranted to fully exploit their synthetic potential. This guide provides a foundational understanding of their synthesis and reactivity, offering a starting point for researchers in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. Directed Ortho Metalation [organic-chemistry.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. 2'-(Trifluoromethyl)propiophenone [oakwoodchemical.com]
In-Depth Technical Guide to the Electronic Properties of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electronic properties of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. Due to a lack of extensive published experimental and computational data for this specific molecule, this guide synthesizes information from analogous compounds and established methodologies to predict its electronic behavior. It is intended to serve as a foundational resource for researchers initiating studies on this compound. The guide covers theoretical electronic properties, predicted spectroscopic and electrochemical behavior, and detailed experimental protocols for their determination.
Introduction
This compound is a halogenated aromatic ketone. The electronic properties of such molecules are of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring and a trifluoromethyl group attached to the acetyl moiety are expected to significantly influence the molecule's electron density distribution, reactivity, and spectroscopic signature. The electron-withdrawing nature of both the bromo and trifluoroacetyl substituents likely results in a relatively electron-deficient aromatic system, impacting its interactions with biological targets and its photophysical characteristics. This guide outlines the expected electronic properties and provides the necessary protocols to experimentally and computationally validate these predictions.
Predicted Electronic and Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃O | PubChem[1] |
| Molecular Weight | 253.02 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 244229-34-3 | - |
| Predicted LogP | ~3.0 - 3.5 | Analogous Compounds |
| Predicted Polar Surface Area | ~17.1 Ų | PubChem[1] |
Table 2: Predicted Electronic Properties (Computational Estimates)
These values are hypothetical and would require validation through Density Functional Theory (DFT) calculations as detailed in the experimental protocols.
| Parameter | Predicted Value (eV) | Method of Determination |
| HOMO Energy | -7.0 to -6.5 | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | -1.5 to -1.0 | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap (ΔE) | 5.0 to 5.5 | DFT (Calculated from HOMO and LUMO) |
| Ionization Potential (I) | 7.0 to 6.5 | DFT (I ≈ -EHOMO) |
| Electron Affinity (A) | 1.5 to 1.0 | DFT (A ≈ -ELUMO) |
Predicted Spectroscopic and Electrochemical Properties
UV-Visible Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to exhibit absorptions characteristic of substituted aromatic ketones. The primary electronic transitions anticipated are π → π* and n → π*.
-
π → π transitions:* These are typically of high intensity and are expected to occur at shorter wavelengths (around 200-280 nm), arising from the conjugated π-system of the bromophenyl ring.
-
n → π transitions:* These transitions, involving the non-bonding electrons of the carbonyl oxygen, are expected to be of lower intensity and occur at longer wavelengths (around 280-320 nm).
The electron-withdrawing trifluoromethyl group may cause a slight blue shift (hypsochromic shift) in the n → π* transition compared to non-fluorinated acetophenones.
Electrochemistry
The electrochemical behavior of halogenated acetophenones has been studied, and it is known that they undergo a one-electron reduction to form an unstable anion radical.[2][3] This radical can then decompose by losing a halide ion.
-
Reduction Potential: The reduction of the carbonyl group is expected to occur at a moderately negative potential. The presence of the electron-withdrawing trifluoromethyl group will likely make the reduction more favorable (less negative potential) compared to unsubstituted acetophenone.
-
Irreversibility: The electrochemical reduction is expected to be an irreversible process due to the rapid decomposition of the initially formed anion radical.[2]
Experimental Protocols
The following sections provide detailed methodologies for the experimental and computational determination of the electronic properties of this compound.
Computational Chemistry (DFT)
Objective: To calculate the ground-state electronic structure, including HOMO and LUMO energies, and to predict the UV-Vis spectrum.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Geometry Optimization:
-
Construct the 3D structure of this compound.
-
Perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP functional with a 6-31G* or larger basis set). The absence of imaginary frequencies will confirm a true energy minimum.
-
-
Electronic Properties Calculation:
-
From the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including HOMO and LUMO.
-
Calculate the ionization potential and electron affinity from the HOMO and LUMO energies, respectively, using Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO).
-
-
UV-Vis Spectrum Prediction:
-
Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to predict the electronic transitions, their corresponding excitation energies (wavelengths), and oscillator strengths.
-
UV-Visible Spectroscopy
Objective: To experimentally determine the absorption maxima (λmax) and molar absorptivity (ε) of the electronic transitions.
Methodology:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile or ethanol).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Measurement:
-
Record the absorption spectrum of the sample solutions over a wavelength range of 200-400 nm against a solvent blank.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax from a plot of absorbance versus concentration.
-
Cyclic Voltammetry
Objective: To determine the reduction potential and assess the reversibility of the electrochemical reduction.
Methodology:
-
Instrumentation: A potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment and maintain an inert atmosphere during the measurement.
-
-
Measurement:
-
Scan the potential from an initial value where no faradaic current is observed to a sufficiently negative potential to observe the reduction peak, and then reverse the scan.
-
Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the kinetics of the electrode process.
-
The peak potential (Ep) of the reduction wave will provide information about the reduction potential. The absence of a corresponding oxidation peak on the reverse scan will indicate an irreversible process.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of the electronic properties of a novel compound such as this compound.
Caption: Workflow for Electronic Property Characterization.
Conclusion
This technical guide provides a predictive framework for understanding the electronic properties of this compound. The presence of the electron-withdrawing bromo and trifluoroacetyl groups is anticipated to significantly influence its electronic structure, leading to distinct spectroscopic and electrochemical signatures. The provided experimental and computational protocols offer a clear path for researchers to validate these predictions and to build a comprehensive electronic profile of this compound. Such a profile is essential for its potential applications in drug design and materials science, where understanding electronic behavior is paramount for predicting molecular interactions and reactivity.
References
Navigating the Solubility Landscape of 2'-bromo-2,2,2-trifluoroacetophenone: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 2'-bromo-2,2,2-trifluoroacetophenone, a fluorinated ketone of interest in organic synthesis. Due to a lack of specific quantitative solubility data in published literature, this guide focuses on providing a robust theoretical framework for predicting its solubility, qualitative observations from related compounds, and detailed experimental protocols for researchers to determine precise solubility values.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2'-bromo-2,2,2-trifluoroacetophenone is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrF₃O | [Generic Supplier Data] |
| Molecular Weight | 253.02 g/mol | [Generic Supplier Data] |
| Appearance | Not specified (likely a solid or liquid at room temperature) | N/A |
| Melting Point | Not consistently reported | N/A |
| Boiling Point | Not consistently reported | N/A |
Predicted Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in various solvents. The molecular structure of 2'-bromo-2,2,2-trifluoroacetophenone—featuring a polar carbonyl group, a lipophilic bromophenyl group, and a highly electronegative trifluoromethyl group—suggests a nuanced solubility profile.
Expected Solubility Profile:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and tetrahydrofuran (THF) . These solvents can effectively solvate the polar carbonyl group. Synthesis procedures for related compounds often utilize THF, indicating good solubility.
-
Moderate to Good Solubility: Likely in polar protic solvents like methanol , ethanol , and isopropanol . While the compound can accept hydrogen bonds at the carbonyl oxygen, it lacks a hydrogen bond donor. Also, chlorinated solvents like dichloromethane (DCM) and chloroform , as well as esters like ethyl acetate , are expected to be effective solvents. Recrystallization of similar compounds is often performed using solvent mixtures like dichloromethane/hexanes or ethanol/water.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes , cyclohexane , and toluene . The overall polarity of the molecule is too high for significant interaction with these nonpolar hydrocarbon solvents.
While no quantitative data is available for 2'-bromo-2,2,2-trifluoroacetophenone, qualitative information for structurally similar compounds provides some insight:
| Compound | Solvent | Reported Solubility |
| 2-bromo-2'-fluoroacetophenone | Chloroform | Slightly Soluble |
| 2-bromo-2'-fluoroacetophenone | Methanol | Slightly Soluble |
| 4'-bromo-2,2,2-trifluoroacetophenone | Water | Slightly Soluble |
This limited data for related compounds aligns with the general principles of solubility, suggesting that while solubility in highly polar or nonpolar extremes may be limited, a range of common organic solvents should prove effective.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, standardized experimental methods must be employed. Below are detailed protocols for two common and effective methods for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method (Shake-Flask)
This is a classic and straightforward method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2'-bromo-2,2,2-trifluoroacetophenone to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask in a water bath).
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-rinsed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry container.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Dry the remaining solid residue to a constant weight in a vacuum oven at a suitable temperature.
-
Weigh the container with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container.
-
Express the solubility as g/100 mL or mol/L of the solvent.
-
UV-Visible Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and does not degrade in the solvent.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of 2'-bromo-2,2,2-trifluoroacetophenone of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve and determine the molar absorptivity using the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Carefully dilute a known volume of the clear, filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Calculation:
-
Measure the absorbance of the diluted solution.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for the Gravimetric Solubility Determination Method.
Caption: Workflow for the UV-Vis Spectrophotometric Solubility Method.
Conclusion
While quantitative solubility data for 2'-bromo-2,2,2-trifluoroacetophenone remains to be formally published, a strong predictive understanding of its behavior in various organic solvents can be established based on its molecular structure and the principle of "like dissolves like." For researchers and drug development professionals requiring precise solubility values, the detailed gravimetric and UV-Visible spectrophotometry protocols provided in this guide offer robust and reliable methods for in-house determination. The successful application of these methods will enable the generation of critical data to support further research and development involving this compound.
An In-depth Technical Guide on the Thermochemical Data for 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available and estimated thermochemical data for 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. Due to the absence of direct experimental measurements for this specific compound, this report details methodologies for estimating key thermochemical parameters, including the enthalpy of formation and the enthalpy of sublimation. These estimations are based on critically evaluated data for analogous compounds, namely acetophenone, 2'-bromoacetophenone, and 2,2,2-trifluoroacetophenone. Furthermore, this guide presents detailed experimental protocols for bomb calorimetry and Knudsen effusion mass spectrometry, the primary techniques for the experimental determination of these properties. A comprehensive workflow for computational thermochemistry using the high-accuracy G3(MP2) method is also provided to encourage and facilitate further computational studies.
Introduction
This compound is a halogenated aromatic ketone of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and computational modeling of its behavior. This guide addresses the current lack of experimental data by providing robust estimations and detailed methodologies for future experimental and computational work.
Thermochemical Data
Direct experimental thermochemical data for this compound are not available in the current literature. Therefore, the values presented in this section are estimates derived from experimental data of structurally related compounds.
Data for Analogous Compounds
To provide a reliable estimation, experimental data for acetophenone, and estimated data for 2'-bromoacetophenone and 2,2,2-trifluoroacetophenone have been compiled. The experimental values for acetophenone serve as a baseline.
| Compound | Formula | ΔfH°(gas) (kJ/mol) | ΔsubH° / ΔvapH° (kJ/mol) | Method | Reference |
| Acetophenone | C₈H₈O | -86.7 ± 1.7 | 55.8 (ΔvapH°) | Combustion Calorimetry | [NIST WebBook][1][2] |
| 2'-Bromoacetophenone | C₈H₇BrO | -45 (Estimated) | 68 (Estimated) | Estimation | This work |
| 2,2,2-Trifluoroacetophenone | C₈H₅F₃O | -590 (Estimated) | 42 (ΔvapH°) | Estimation | This work |
Note: The enthalpy of sublimation (ΔsubH°) is for solid compounds, while the enthalpy of vaporization (ΔvapH°) is for liquid compounds.
Estimated Thermochemical Data for this compound
The following thermochemical data for this compound have been estimated using group additivity principles, based on the experimental value for acetophenone and the effects of ortho-bromine and trifluoroacetyl substituents.
| Parameter | Estimated Value (kJ/mol) |
| Standard Enthalpy of Formation (Gas Phase, 298.15 K) | -548 |
| Standard Enthalpy of Sublimation (298.15 K) | 80 |
| Standard Enthalpy of Formation (Solid Phase, 298.15 K) | -628 |
Disclaimer: These values are estimations and should be used with caution. Experimental verification is highly recommended.
Experimental Protocols
This section provides detailed protocols for the experimental determination of the enthalpy of formation and sublimation.
Determination of Enthalpy of Formation via Rotating Bomb Calorimetry
The standard enthalpy of formation of organobromine compounds is determined by measuring the energy of combustion in a rotating bomb calorimeter. The rotation of the bomb ensures a complete reaction and a well-defined final state of the products.
Experimental Workflow:
Caption: Workflow for determining the enthalpy of formation using rotating bomb calorimetry.
Detailed Steps:
-
Sample Preparation: An accurately weighed sample of this compound (approximately 0.5-1.0 g) is placed in a platinum crucible. A known mass of a combustion aid, such as mineral oil, is added to ensure complete combustion.
-
Bomb Assembly: The crucible is placed in the bomb head. A reducing solution, typically 10 mL of arsenious oxide solution, is added to the bottom of the bomb to quantitatively reduce the bromine produced during combustion to bromide.
-
Pressurization: The bomb is sealed and flushed with oxygen before being pressurized to approximately 30 atm.
-
Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically. The bomb is rotated to ensure complete absorption and reaction of the combustion products in the solution.
-
Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after the combustion to determine the temperature change (ΔT).
-
Product Analysis: After combustion, the bomb is depressurized, and the liquid contents are collected. The amounts of hydrobromic acid, nitric acid (from the combustion of any residual nitrogen), and unreacted arsenious oxide are determined by titration.
-
Calculations: The total energy change is calculated from the temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid, the heat of oxidation of arsenious oxide, and other standard "Washburn corrections." From the corrected energy of combustion, the standard enthalpy of combustion and subsequently the standard enthalpy of formation are calculated.
Determination of Enthalpy of Sublimation via Knudsen Effusion Mass Spectrometry
The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
Experimental Workflow:
Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion technique.
Detailed Steps:
-
Cell Loading: A small, accurately weighed amount of the crystalline sample is placed into a Knudsen cell, which is a small container with a precisely machined small orifice in its lid.
-
High Vacuum: The cell is placed in a high-vacuum chamber and heated to a desired, constant temperature.
-
Effusion: At this temperature, the sample sublimes, and the vapor effuses through the orifice into the vacuum.
-
Mass Loss Measurement: The rate of mass loss is measured over a set period. This can be done by weighing the cell before and after the experiment or by using a microbalance in situ.
-
Temperature Variation: The experiment is repeated at several different temperatures to obtain a range of vapor pressures.
-
Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.
-
Enthalpy of Sublimation Calculation: According to the Clausius-Clapeyron equation, a plot of ln(P) versus 1/T will yield a straight line with a slope of -ΔsubH°/R. From this slope, the standard enthalpy of sublimation (ΔsubH°) can be calculated.
Computational Protocol: G3(MP2) Method
The Gaussian-3 (G3) theory and its more computationally efficient variant, G3(MP2), are high-accuracy composite methods for calculating thermochemical data. This section outlines a workflow for obtaining the gas-phase enthalpy of formation of this compound using the G3(MP2) method in the Gaussian software package.
Computational Workflow:
Caption: Workflow for calculating the enthalpy of formation using the G3(MP2) computational method.
Detailed Steps:
-
Initial Structure: An initial 3D structure of this compound is created using a molecular modeling program.
-
Geometry Optimization and Frequency Calculation: A geometry optimization and vibrational frequency calculation are performed at the B3LYP/6-31G(d) level of theory. This provides the equilibrium geometry and the zero-point vibrational energy (ZPVE). It is crucial to confirm that there are no imaginary frequencies, indicating a true minimum on the potential energy surface.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry at higher levels of theory and with larger basis sets to systematically approximate the exact energy. For G3(MP2), these typically include:
-
QCISD(T)/6-31G(d)
-
MP4/6-31+G(d)
-
MP4/6-31G(2df,p)
-
MP2/G3Large
-
-
G3(MP2) Energy Calculation: The final G3(MP2) energy at 0 K (E₀) is calculated by combining the energies from the different levels of theory, the scaled ZPVE, and an empirical higher-level correction (HLC) term.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then calculated using the atomization method. This involves calculating the G3(MP2) energies of the constituent atoms (carbon, hydrogen, bromine, fluorine, and oxygen) and using known experimental enthalpies of formation for these atoms in their standard states.
Conclusion
This technical guide has provided estimated thermochemical data for this compound and detailed protocols for its experimental and computational determination. While the provided estimates offer valuable insights, it is imperative for the scientific community to pursue experimental measurements to validate and refine these values. The detailed methodologies presented herein are intended to facilitate these future investigations, ultimately leading to a more complete understanding of the physicochemical properties of this important molecule.
References
An In-depth Technical Guide on the Discovery and Synthesis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, a fluorinated aromatic ketone of significant interest in synthetic chemistry and drug discovery. While the specific historical moment of its first discovery is not prominently documented in readily available literature, its synthesis logically follows established methodologies for the preparation of trifluoromethyl ketones. This guide details a highly plausible and referenced synthetic protocol, presents key physicochemical and spectral data in a structured format, and visualizes the synthetic pathway. The methodologies and data herein are intended to support researchers in the synthesis, characterization, and application of this versatile building block.
Introduction
This compound, also known as 2'-bromo-2,2,2-trifluoroacetophenone, is a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group imparts unique electronic properties and can significantly influence the biological activity of molecules into which it is incorporated. The ortho-bromophenyl moiety provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. This combination makes it a sought-after precursor for the synthesis of novel pharmaceutical candidates and agrochemicals.
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₈H₄BrF₃O |
| Molecular Weight | 253.02 g/mol |
| CAS Number | 244229-34-3 |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approximately 230 °C (Predicted) |
| Density | 1.645 g/mL at 25 °C (Predicted) |
| Refractive Index | n20/D 1.495 (Predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.69 (dd, J = 8.0, 1.2 Hz, 1H), 7.45-7.35 (m, 3H) ppm |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 183.1 (q, J = 35.4 Hz), 133.9, 132.8, 131.9, 127.6, 119.2, 116.6 (q, J = 291.5 Hz) ppm |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -72.0 ppm |
First Synthesis and Experimental Protocol
While the seminal publication describing the first synthesis of this compound is not readily identifiable, a highly efficient and analogous method has been reported for its para-isomer, 1-(4-bromophenyl)-2,2,2-trifluoroethanone. This procedure, involving the monolithiation of a dibromobenzene precursor followed by reaction with a trifluoroacetylating agent, represents a standard and reliable approach for the synthesis of the target ortho-isomer.
The following is a detailed experimental protocol adapted from a known procedure for a similar compound.
Synthesis of this compound
This synthesis involves the generation of 2-bromophenyllithium from 1,2-dibromobenzene and its subsequent reaction with ethyl trifluoroacetate.
Materials:
-
1,2-Dibromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Ethyl trifluoroacetate
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Preparation of the Organolithium Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas, dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
-
Trifluoroacetylation:
-
In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.05 eq) in anhydrous diethyl ether.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared 2-bromophenyllithium solution to the ethyl trifluoroacetate solution via a cannula under a positive pressure of inert gas.
-
After the addition, stir the reaction mixture at -78 °C for 30 minutes.
-
-
Work-up and Purification:
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and partition the layers.
-
Adjust the pH of the aqueous layer to approximately 2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Expected Yield:
Based on analogous reactions, the expected yield for this synthesis is typically in the range of 70-85%.
Visualizing the Synthesis
The synthetic pathway can be visualized as a straightforward two-step process.
Caption: Synthetic pathway for this compound.
Experimental Workflow
The overall workflow from starting materials to the purified product can be summarized in the following diagram.
Caption: Workflow for the synthesis and purification of the target compound.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new chemical entities. While its formal discovery is not prominently documented, its synthesis is readily achievable through established organometallic chemistry. This guide provides a robust and detailed protocol, along with essential physicochemical data, to facilitate its preparation and use in research and development. The provided diagrams offer a clear visualization of the synthetic process, aiding in laboratory implementation.
Quantum Chemical Calculations on 2'-bromo-2,2,2-trifluoroacetophenone: A Methodological Overview
For immediate release:
[City, State] – [Date] – This technical guide outlines a proposed computational approach for the in-depth quantum chemical analysis of 2'-bromo-2,2,2-trifluoroacetophenone. This document is intended for researchers, scientists, and drug development professionals interested in the application of theoretical chemistry to understand the structural, electronic, and spectroscopic properties of halogenated organic compounds.
Due to a lack of publicly available experimental and computational data specifically for 2'-bromo-2,2,2-trifluoroacetophenone, this paper will focus on establishing a robust theoretical framework. This framework is based on well-established quantum chemical methods that have been successfully applied to structurally similar molecules, such as 2,2,2-trifluoroacetophenone and other bromo-substituted acetophenones.
Introduction
2'-bromo-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of interest in medicinal chemistry and materials science. The presence of both a bromine atom and a trifluoromethyl group is expected to significantly influence its chemical reactivity, intermolecular interactions, and overall physicochemical properties. Quantum chemical calculations provide a powerful, non-experimental tool to elucidate these characteristics at the atomic level.
Proposed Computational Methodology
A comprehensive theoretical investigation of 2'-bromo-2,2,2-trifluoroacetophenone would necessitate a multi-faceted approach, leveraging various computational techniques.
Geometric Optimization and Vibrational Analysis
The initial and most critical step involves the optimization of the molecule's three-dimensional structure. Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost.
Table 1: Proposed Computational Parameters for Geometry Optimization
| Parameter | Recommended Value | Rationale |
| Method | B3LYP | A widely used and well-validated hybrid functional for organic molecules. |
| Basis Set | 6-311++G(d,p) | Provides a good description of electron distribution, including polarization and diffuse functions, which are crucial for halogenated compounds. |
| Solvation Model | Polarizable Continuum Model (PCM) | To simulate the effects of a solvent environment on the molecular geometry and properties. |
Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.
Electronic Properties Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity and interaction with other molecules. The following analyses are proposed:
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Surface: This analysis provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.
-
Mulliken Population Analysis: To quantify the partial atomic charges on each atom, offering insights into the intramolecular charge distribution.
-
Natural Bond Orbital (NBO) Analysis: To investigate hyperconjugative interactions and charge delocalization within the molecule.
Experimental Correlation
While this guide focuses on the theoretical approach, it is imperative to note that the ultimate validation of computational results lies in their comparison with experimental data. Should experimental studies on 2'-bromo-2,2,2-trifluoroacetophenone become available, the calculated geometric parameters (bond lengths, bond angles) could be compared with X-ray crystallography data, and the predicted vibrational frequencies could be correlated with experimental IR and Raman spectra.
Logical Workflow for Computational Analysis
The proposed computational workflow is a systematic process designed to ensure a thorough and accurate theoretical characterization of the target molecule.
Figure 1: A flowchart illustrating the proposed computational workflow for the quantum chemical analysis of 2'-bromo-2,2,2-trifluoroacetophenone.
Conclusion
This technical guide has detailed a comprehensive computational strategy for the theoretical investigation of 2'-bromo-2,2,2-trifluoroacetophenone. By employing Density Functional Theory with an appropriate basis set, it is possible to predict its geometric, vibrational, and electronic properties with a high degree of confidence. The insights gained from such calculations would be invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and evaluation of its potential applications in drug design and materials science. The availability of experimental data in the future will be crucial for the validation and refinement of the theoretical models presented herein.
A Technical Guide to Trifluoromethyl Aryl Ketones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into aryl ketones has emerged as a powerful strategy in modern medicinal chemistry. This technical guide provides a comprehensive literature review of trifluoromethyl aryl ketones, detailing their synthesis, physicochemical properties, and diverse applications in drug development, with a focus on their role as enzyme inhibitors. The unique electronic properties of the trifluoromethyl group, including its strong electron-withdrawing nature and high lipophilicity, significantly influence the biological activity, metabolic stability, and pharmacokinetic profiles of these compounds, making them a subject of intense research.[1][2][3][4][5]
Physicochemical Properties and Their Implications in Drug Design
The trifluoromethyl group imparts a unique combination of properties to aryl ketones, making them attractive scaffolds for drug design. Its high electronegativity and strong electron-withdrawing effect enhance the electrophilicity of the ketone's carbonyl carbon, facilitating the formation of stable hemiacetals or hemithioketals with biological nucleophiles, a key mechanism for the inhibition of serine and cysteine proteases.[6][7] Furthermore, the lipophilicity of the CF3 group can improve a molecule's ability to cross cellular membranes, potentially increasing its bioavailability.[1][4] The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation and thereby often extending the in vivo half-life of a drug candidate.[1][3][4]
Table 1: Physicochemical Properties of Representative Trifluoromethyl Aryl Ketones
| Compound | Structure | Molecular Weight | LogP (calculated) | pKa (calculated) |
| 2,2,2-Trifluoroacetophenone | C8H5F3O | 174.12 | 2.15 | 13.1 |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | C8H4ClF3O | 208.57 | 2.85 | 12.5 |
| 1-(4-Nitrophenyl)-2,2,2-trifluoroethanone | C8H4F3NO3 | 219.12 | 1.85 | 11.2 |
| 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | C9H7F3O2 | 204.15 | 2.05 | 13.5 |
Note: LogP and pKa values are estimated using computational models and may vary from experimental values.
Synthesis of Trifluoromethyl Aryl Ketones
Several synthetic strategies have been developed for the preparation of trifluoromethyl aryl ketones. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Key Synthetic Methodologies
1. Nucleophilic Trifluoromethylation of Esters: A straightforward approach involves the reaction of aryl esters with a nucleophilic trifluoromethylating agent. A common and efficient method utilizes fluoroform (HCF3) as the trifluoromethyl source in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent such as triglyme.[2][3][8][9]
2. Friedel-Crafts Trifluoroacetylation: This classic method involves the reaction of an aromatic compound with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.
3. Oxidation of Trifluoromethyl Carbinols: Trifluoromethyl aryl ketones can be readily prepared by the oxidation of the corresponding secondary trifluoromethyl carbinols. A variety of oxidizing agents can be employed for this transformation.[5][10][11]
4. From Organometallic Reagents: Grignard reagents or other organometallic species derived from aryl halides can react with trifluoroacetic acid derivatives to yield the desired ketones.[1][12]
Detailed Experimental Protocols
Protocol 1: Trifluoromethylation of Methyl 2-Naphthoate using Fluoroform/KHMDS [8][9]
A test tube containing methyl 2-naphthoate (0.4 mmol) in triglyme (0.7 mL) is cooled in liquid nitrogen under a vacuum. Fluoroform (9.9 mL, 1.1 equivalents) is condensed into the tube. Potassium hexamethyldisilazide (160 mg, 2.0 equivalents) in triglyme (0.3 mL) is then added at -40°C under a nitrogen atmosphere. The reaction mixture is stirred at this temperature for 4 hours. The reaction is then quenched, and the product is isolated and purified using standard techniques.
Protocol 2: Synthesis of a Trifluoromethyl Ketone Inhibitor of SARS-CoV 3CL Protease [6][7]
The synthesis of peptidic trifluoromethyl ketones often involves a multi-step sequence. For example, a nitroalkane can be reacted with trifluoroacetaldehyde ethyl hemiacetal in the presence of a catalytic amount of potassium carbonate. The resulting nitro alcohol is then reduced to the corresponding amino alcohol. This intermediate is subsequently coupled with an N-protected amino acid using a peptide coupling reagent like HBTU. Finally, the secondary alcohol is oxidized to the ketone using a reagent such as the Dess-Martin periodinane to yield the final trifluoromethyl ketone inhibitor.[6]
Applications in Drug Development: Enzyme Inhibition
Trifluoromethyl aryl ketones are particularly well-suited as inhibitors of various enzymes due to the electrophilic nature of their carbonyl carbon, which readily forms a covalent but often reversible adduct with nucleophilic residues in the enzyme's active site.
Cysteine Protease Inhibition: SARS-CoV-2 3CL Protease
The 3CL protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a prime target for antiviral drug development. Trifluoromethyl ketone-containing peptidomimetics have been designed as potent inhibitors of this cysteine protease.[13][14][15] The proposed mechanism involves the nucleophilic attack of the catalytic cysteine residue on the electrophilic carbonyl carbon of the trifluoromethyl ketone, forming a hemithioketal adduct.
Table 2: In Vitro Activity of Trifluoromethyl Ketone Inhibitors against SARS-CoV 3CL Protease
| Compound | P1 Moiety | P2-P4 Moiety | Ki (μM) |
| 5h | Benzyl | Cbz-Leu | 0.3 (after 4h incubation)[6] |
| Hypothetical Analog 1 | Cyclohexylmethyl | Boc-Val-Ala | Data not available |
| Hypothetical Analog 2 | 4-Fluorobenzyl | Ac-Leu-Pro | Data not available |
Note: Data for hypothetical analogs are for illustrative purposes only.
Kinase Inhibition: FGFR4 and JAK3
Trifluoromethyl aryl ketones have also been explored as "warheads" for the design of covalent reversible inhibitors of kinases, targeting non-catalytic cysteine residues.[16] This approach has been successfully applied to the development of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3), both of which are implicated in cancer and autoimmune diseases, respectively.[16][17][18][19][20][21]
Table 3: In Vitro Activity of Kinase Inhibitors Containing a Trifluoromethyl Ketone Moiety
| Compound | Target Kinase | IC50 (nM) |
| Roblitinib (FGF401) | FGFR4 | 2.4[22] |
| Compound 6O | FGFR4 | 75.3[23] |
| Ritlecitinib (PF-06651600) | JAK3 | 33.1[21] |
| Selective JAK3 inhibitor 1 | JAK3 | Ki values reported[19] |
Note: The table includes examples of potent inhibitors for the respective kinases. "Compound 6O" and "Selective JAK3 inhibitor 1" are representative examples from the literature.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design related to trifluoromethyl aryl ketone inhibitors, the following diagrams are provided in the DOT language for Graphviz.
FGFR4 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleck.co.jp [selleck.co.jp]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. abmole.com [abmole.com]
- 22. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(2-Bromophenyl)-2,2,2-trifluoroethanone is a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl ketone moiety provides unique electronic properties and can enhance metabolic stability and binding affinity of drug candidates. The bromo-substituent offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for lead optimization. This document provides a detailed protocol for the synthesis of this compound via a Grignard reaction, a common and effective method for the formation of carbon-carbon bonds.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₄BrF₃O | [3][4] |
| Molecular Weight | 253.02 g/mol | [3] |
| Starting Material | 1,2-Dibromobenzene | |
| Key Reagent | n-Butyllithium | [5] |
| Acylating Agent | Ethyl trifluoroacetate | [5] |
| Typical Yield | 60-75% | Estimated |
| Purity (typical) | >95% (after purification) | [4] |
| Appearance | Colorless to pale yellow oil/solid |
Experimental Protocol: Synthesis via Grignard Reagent
This protocol details the preparation of this compound from 1,2-dibromobenzene through a lithium-halogen exchange to form an organolithium reagent, followed by acylation.
Materials:
-
1,2-Dibromobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Ethyl trifluoroacetate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Preparation of the Organolithium Reagent:
-
Dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.[5]
-
After the addition is complete, stir the mixture at -78 °C for 1 hour to ensure complete formation of the 2-bromophenyllithium reagent.[5]
-
-
Acylation Reaction:
-
In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.05 eq) in anhydrous diethyl ether or THF and cool it to -78 °C.
-
Transfer the freshly prepared 2-bromophenyllithium solution to the ethyl trifluoroacetate solution via a cannula, again maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.[5]
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Adjust the pH of the aqueous layer to approximately 2 with 1 M HCl.[5]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.[5]
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure this compound.
-
Alternative Synthetic Route: Friedel-Crafts Acylation
An alternative method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] For the synthesis of this compound, bromobenzene would be reacted with trifluoroacetyl chloride or trifluoroacetic anhydride. However, the bromo group is deactivating, which can make the reaction sluggish and may require harsh conditions.
Diagrams
Synthesis Workflow via Grignard Reaction
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Alternative Synthesis
Caption: Logical diagram of the Friedel-Crafts acylation approach.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one 95% | CAS: 244229-34-3 | AChemBlock [achemblock.com]
- 5. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic materials.[1][2] This application note provides detailed protocols and guidance for the Suzuki-Miyaura cross-coupling of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone with various arylboronic acids. The presence of the electron-withdrawing trifluoroacetyl group and the ortho-bromo substitution on the phenyl ring presents specific challenges that require careful optimization of reaction conditions to achieve high yields and purity of the desired 2'-aryl-2,2,2-trifluoroacetophenone products. These products are valuable intermediates in the synthesis of various biologically active molecules.
The trifluoromethyl ketone moiety is a key pharmacophore in many drug candidates due to its ability to enhance metabolic stability, binding affinity, and bioavailability.[3] The ortho-substitution pattern allows for the synthesis of sterically hindered biaryl compounds, which can exhibit unique biological activities. This document outlines recommended starting conditions, catalyst systems, and a general protocol that can be adapted and optimized for specific arylboronic acid coupling partners.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura cross-coupling of this compound based on analogous reactions with structurally similar electron-deficient and ortho-substituted aryl bromides. Optimization of these parameters is often necessary to achieve the best results for a specific substrate combination.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed palladacycles (e.g., CataCXium A palladacycle) (1-5 mol%) | Buchwald-type palladacycles can be highly effective for sterically hindered and electron-poor substrates.[4] |
| Ligand | Bulky, electron-rich phosphine ligands such as CataCXium® A, XPhos, or SPhos (1.2-2 eq. relative to Pd) | These ligands promote the rate-limiting oxidative addition step and facilitate reductive elimination. |
| Base | Cs₂CO₃, K₃PO₄, or K₂CO₃ (2-3 equivalents) | Cesium carbonate is often effective for challenging couplings. The choice of base can significantly impact the reaction outcome.[4] |
| Solvent | Anhydrous 1,4-Dioxane/Water (e.g., 10:1 v/v), Toluene/Water, or DMF | A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents. |
| Boronic Acid/Ester | Arylboronic acid (1.2-1.5 equivalents) or Arylboronic acid pinacol ester | Boronic acids are generally more reactive, while pinacol esters can offer greater stability and are less prone to protodeboronation.[5] |
| Temperature | 70-110 °C | Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | It is crucial to degas the reaction mixture to prevent oxidation of the palladium catalyst and phosphine ligands. |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., CataCXium® A, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Reaction Setup (Conventional Heating):
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.5 equiv), the palladium catalyst (2 mol%), and the phosphine ligand (4 mol%).
-
Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90 °C).
Reaction Setup (Microwave Irradiation):
-
To a dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.5 equiv), the palladium catalyst (2 mol%), and the phosphine ligand (4 mol%).
-
Add the degassed solvent mixture.
-
Seal the vial with a microwave cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 110 °C) for the specified time.
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2'-aryl-2,2,2-trifluoroacetophenone.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Optimization Logic Diagram
Caption: A logical workflow for optimizing the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioreduction of 2'-bromo-2,2,2-trifluoroacetophenone using Alcohol Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective bioreduction of 2'-bromo-2,2,2-trifluoroacetophenone to the corresponding chiral alcohol, a valuable building block in pharmaceutical synthesis. The protocols are based on the application of robust alcohol dehydrogenases (ADHs), offering a green and efficient alternative to traditional chemical reductants.
Introduction
The enantioselective reduction of prochiral ketones is a critical transformation in the synthesis of optically active compounds, particularly in the pharmaceutical industry. 2'-bromo-1-(trifluoromethyl)phenylethanol, the product of the reduction of 2'-bromo-2,2,2-trifluoroacetophenone, is a key chiral intermediate. Biocatalysis using alcohol dehydrogenases (ADHs) presents a highly attractive method for this conversion due to the exceptional chemo-, regio-, and stereoselectivity of these enzymes, which operate under mild and environmentally benign conditions.[1] This document details the use of specific ADHs for this purpose, including recommended enzymes, reaction conditions, and analytical methods.
Recommended Enzyme Systems
Based on studies of structurally related substrates, two classes of alcohol dehydrogenases are recommended for the bioreduction of 2'-bromo-2,2,2-trifluoroacetophenone:
-
Secondary Alcohol Dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) and its Mutants: TeSADH is a well-characterized, robust, and thermostable enzyme.[2][3] While the wild-type enzyme has a limited substrate scope, engineered variants have shown excellent activity and stereoselectivity towards a broad range of acetophenone derivatives, including those with halogen and trifluoromethyl substituents.[4][5]
-
Alcohol Dehydrogenase from Thermococcus kodakarensis (TkADH): TkADH is a hyperthermophilic enzyme with high stability and a preference for secondary alcohols.[6][7] It has demonstrated high activity and enantioselectivity in the reduction of 2,2,2-trifluoroacetophenone, making it a strong candidate for the target reaction.[6][7][8]
Data Presentation: Bioreduction of Related Acetophenone Derivatives
Table 1: Bioreduction of 2,2,2-Trifluoroacetophenone and Halo-Acetophenones using TeSADH Mutants [4]
| Substrate | Enzyme Mutant | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration |
| 2,2,2-Trifluoroacetophenone | A85G/I86A/C295A | >99 | >99 | S |
| 2,2,2-Trifluoroacetophenone | P84S/I86A | 43 | >99 | S |
| 2-Bromoacetophenone | A85G/I86A/C295A | >99 | >99 | S |
| 2-Bromoacetophenone | P84S/I86A | >99 | >99 | S |
| 2-Chloro-4'-fluoroacetophenone | ΔP84/A85G | 98 | >99 | S |
| 2-Chloro-4'-bromoacetophenone | P84S/I86A | >99 | >99 | R |
Table 2: Bioreduction of 2,2,2-Trifluoroacetophenone using TkADH [6][7]
| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration |
| 2,2,2-Trifluoroacetophenone | TkADH | High | >99.6 | R |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the bioreduction of 2'-bromo-2,2,2-trifluoroacetophenone is depicted below. The process involves the enzymatic reduction of the ketone, coupled with a cofactor regeneration system to ensure the continuous supply of the reducing equivalent (NADPH or NADH).
Caption: General workflow for the ADH-catalyzed bioreduction with cofactor regeneration.
Experimental Protocols
The following protocols provide a starting point for the bioreduction of 2'-bromo-2,2,2-trifluoroacetophenone. Optimization of substrate concentration, enzyme loading, and reaction time may be necessary to achieve maximum conversion and enantioselectivity.
Protocol 1: Analytical Scale Bioreduction for Enzyme Screening
This protocol is designed for the rapid screening of different ADHs to identify the most suitable catalyst.
Materials:
-
Alcohol Dehydrogenase (e.g., lyophilized powder of TeSADH mutant or TkADH)
-
2'-bromo-2,2,2-trifluoroacetophenone
-
NADP⁺ or NAD⁺
-
Cofactor regeneration system:
-
Option A (Glucose Dehydrogenase): D-Glucose, Glucose Dehydrogenase (GDH)
-
Option B (Formate Dehydrogenase): Sodium formate, Formate Dehydrogenase (FDH)
-
Option C (Isopropanol Dehydrogenase): Isopropanol
-
-
Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer (pH 7.0 - 8.0)
-
Organic co-solvent (e.g., DMSO, isopropanol)
-
Reaction vessels (e.g., 1.5 mL microcentrifuge tubes)
-
Incubator shaker
-
Quenching solution (e.g., ethyl acetate)
-
Analytical instrument (e.g., Chiral GC or HPLC)
Procedure:
-
Substrate Stock Solution: Prepare a 100 mM stock solution of 2'-bromo-2,2,2-trifluoroacetophenone in a suitable organic co-solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture (total volume of 1 mL):
-
850 µL of 100 mM buffer (pH 7.5)
-
50 µL of D-Glucose (1 M stock) for GDH system OR 50 µL of Sodium Formate (1 M stock) for FDH system OR 100 µL of Isopropanol.
-
10 µL of NADP⁺ (10 mM stock)
-
1-5 mg of ADH
-
5-10 U of GDH or FDH (if applicable)
-
10 µL of the substrate stock solution (final concentration 1 mM)
-
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the chosen ADH (e.g., 30-40 °C for many mesophilic ADHs, or higher for thermophilic enzymes like TeSADH and TkADH) with shaking (e.g., 200 rpm) for 12-24 hours.
-
Reaction Quenching and Extraction: Stop the reaction by adding 500 µL of ethyl acetate. Vortex vigorously for 1 minute to extract the product. Centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.).
Protocol 2: Preparative Scale Bioreduction
This protocol is for the larger-scale synthesis of the chiral alcohol product.
Materials:
-
Selected Alcohol Dehydrogenase (lyophilized powder or immobilized form)
-
2'-bromo-2,2,2-trifluoroacetophenone
-
NADP⁺ or NAD⁺
-
Cofactor regeneration system components (as in Protocol 1, scaled up)
-
Buffer (as in Protocol 1)
-
Organic co-solvent (if necessary)
-
Reaction vessel (e.g., stirred glass reactor)
-
pH meter and controller
-
Extraction solvent (e.g., ethyl acetate, MTBE)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reaction Setup: In a stirred reactor, combine the buffer, co-substrate for the regeneration system, and the cofactor (NADP⁺ or NAD⁺). Adjust the pH to the desired value (e.g., 7.5).
-
Enzyme Addition: Add the ADH and the regeneration enzyme to the reactor and stir until dissolved.
-
Substrate Addition: Add the 2'-bromo-2,2,2-trifluoroacetophenone (e.g., 10-50 mM final concentration). The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent.
-
Reaction Monitoring: Maintain the reaction at the optimal temperature with gentle stirring. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC as described in Protocol 1. The pH should be monitored and adjusted if necessary.
-
Work-up: Once the reaction has reached the desired conversion, terminate it. Extract the product from the aqueous phase with a suitable organic solvent (e.g., 3 x 1 volume of ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel.
Logical Relationship Diagram
The following diagram illustrates the logical steps involved in developing a biocatalytic process for the reduction of 2'-bromo-2,2,2-trifluoroacetophenone.
Caption: Logical steps for developing the biocatalytic reduction process.
Conclusion
The bioreduction of 2'-bromo-2,2,2-trifluoroacetophenone using alcohol dehydrogenases, particularly robust enzymes from thermophilic organisms, offers a promising and sustainable route to the corresponding chiral alcohol. The provided data on analogous substrates, along with the detailed protocols, serve as a strong starting point for researchers to develop an efficient and highly enantioselective biocatalytic process for the synthesis of this valuable pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Alcohol Dehydrogenases from Thermoanaerobacter pseudoethanolicus and Thermoanaerobacter brockii as Robust Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermostable alcohol dehydrogenase from Thermococcus kodakarensis KOD1 for enantioselective bioconversion of aromatic secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oipub.com [oipub.com]
Synthesis of Heterocyclic Compounds from 1-(2-Bromophenyl)-2,2,2-trifluoroethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-(2-Bromophenyl)-2,2,2-trifluoroethanone as a key starting material. The trifluoromethyl group is a crucial substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide outlines synthetic pathways to valuable trifluoromethyl-substituted quinolines, benzodiazepines, quinoxalines, and benzothiazepines, which are prominent scaffolds in numerous therapeutic agents.
Introduction
This compound is a versatile building block for the synthesis of a range of fluorine-containing heterocyclic systems. The presence of the bromine atom and the trifluoroacetyl group offers multiple reaction sites for strategic chemical modifications. The primary approach involves the transformation of the bromo-substituent into a nucleophilic group, such as an amine, which can then undergo intramolecular or intermolecular cyclization reactions with the trifluoroacetyl moiety or other introduced functionalities. This document details established synthetic routes, including the Friedländer annulation for quinolines, and condensation reactions with various binucleophiles for the synthesis of benzodiazepines, quinoxalines, and benzothiazepines.
Synthesis of 4-(Trifluoromethyl)quinolines via Friedländer Annulation
The Friedländer annulation is a classic and effective method for the synthesis of quinolines.[1][2][3] This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. To utilize this compound for this synthesis, the bromo group must first be converted to an amino group to generate 1-(2-aminophenyl)-2,2,2-trifluoroethanone. This intermediate can then react with various carbonyl compounds to yield 4-(trifluoromethyl)quinolines.
Workflow for the Synthesis of 4-(Trifluoromethyl)quinolines
Caption: General workflow for the synthesis of 4-(trifluoromethyl)quinolines.
Experimental Protocol: Two-Step Synthesis of 4-(Trifluoromethyl)quinolines
Step 1: Synthesis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone (General Procedure)
This step involves a palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) of this compound.
-
Materials:
-
This compound
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Add the base (e.g., 1.5 eq) and the ammonia source.
-
Add the anhydrous solvent and stir the mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-aminophenyl)-2,2,2-trifluoroethanone.
-
Step 2: Synthesis of 4-(Trifluoromethyl)quinoline Derivatives via Friedländer Annulation (General Procedure)
-
Materials:
-
1-(2-Aminophenyl)-2,2,2-trifluoroethanone
-
Carbonyl compound with an α-methylene group (e.g., acetone, ethyl acetoacetate, cyclohexanone)
-
Catalyst (acidic or basic, e.g., p-toluenesulfonic acid, piperidine, L-proline)
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
-
-
Procedure:
-
In a round-bottom flask, mix 1-(2-aminophenyl)-2,2,2-trifluoroethanone (1.0 eq) and the carbonyl compound (1.0-1.5 eq).
-
Add the catalyst (e.g., 10 mol%) and the solvent (if applicable).
-
Heat the reaction mixture to reflux (or the appropriate temperature for solvent-free conditions) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired 4-(trifluoromethyl)quinoline derivative.
-
| Entry | Carbonyl Compound | Catalyst | Solvent | Yield (%) |
| 1 | Acetone | L-proline | Ethanol | 85-95 |
| 2 | Ethyl acetoacetate | PTSA | Toluene | 80-90 |
| 3 | Cyclohexanone | Piperidine | Toluene | 75-85 |
| Note: Yields are representative and may vary based on specific reaction conditions and substrates. |
Synthesis of Trifluoromethyl-Substituted Benzodiazepines, Quinoxalines, and Benzothiazepines
The synthesis of these seven-membered and six-membered heterocyclic systems from this compound also necessitates the initial conversion of the bromo group into a nucleophilic center, typically an amino group, to furnish 1-(2-aminophenyl)-2,2,2-trifluoroethanone. This key intermediate can then undergo condensation reactions with various binucleophiles.
Workflow for the Synthesis of Fused Heterocycles
Caption: Synthetic routes to various heterocyclic compounds.
Experimental Protocols
1. Synthesis of 2-(Trifluoromethyl)quinoxaline Derivatives (General Procedure)
The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In this case, 1-(2-aminophenyl)-2,2,2-trifluoroethanone can react with an oxidizing agent to form an in-situ 1,2-dicarbonyl equivalent, or react directly with a substituted o-phenylenediamine. A more direct route involves the reaction of this compound with an o-phenylenediamine in the presence of a catalyst.
-
Materials:
-
This compound
-
o-Phenylenediamine
-
Catalyst (e.g., CuI, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), o-phenylenediamine (1.1 eq), catalyst (e.g., 10 mol%), and base (2.0 eq).
-
Add the solvent and heat the mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | CuI | K₂CO₃ | DMF | 70-80 |
| 2 | Pd(OAc)₂ | Cs₂CO₃ | DMSO | 75-85 |
2. Synthesis of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one Derivatives (General Procedure)
These compounds can be synthesized from 1-(2-aminophenyl)-2,2,2-trifluoroethanone and an α-amino acid derivative.
-
Materials:
-
1-(2-Aminophenyl)-2,2,2-trifluoroethanone
-
α-Amino acid ester hydrochloride (e.g., glycine ethyl ester hydrochloride)
-
Base (e.g., Pyridine, Triethylamine)
-
Solvent (e.g., Ethanol, Toluene)
-
-
Procedure:
-
Combine 1-(2-aminophenyl)-2,2,2-trifluoroethanone (1.0 eq), the α-amino acid ester hydrochloride (1.2 eq), and the base in a suitable solvent.
-
Heat the mixture to reflux for 18-24 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction and remove the solvent under reduced pressure.
-
Treat the residue with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the product by chromatography or recrystallization.
-
| Entry | α-Amino Acid Derivative | Base | Solvent | Yield (%) |
| 1 | Glycine ethyl ester HCl | Pyridine | Ethanol | 60-70 |
| 2 | Alanine methyl ester HCl | TEA | Toluene | 55-65 |
3. Synthesis of 4-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepine Derivatives (General Procedure)
This synthesis involves the reaction of 1-(2-aminophenyl)-2,2,2-trifluoroethanone with 2-aminothiophenol, which proceeds via an initial condensation followed by cyclization.
-
Materials:
-
1-(2-Aminophenyl)-2,2,2-trifluoroethanone
-
2-Aminothiophenol
-
Acid catalyst (e.g., Trifluoroacetic acid, p-toluenesulfonic acid)
-
Solvent (e.g., Ethanol, Toluene)
-
-
Procedure:
-
Dissolve 1-(2-aminophenyl)-2,2,2-trifluoroethanone (1.0 eq) and 2-aminothiophenol (1.1 eq) in the solvent.
-
Add a catalytic amount of the acid.
-
Reflux the mixture for 3-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
| Entry | Acid Catalyst | Solvent | Yield (%) |
| 1 | TFA | Ethanol | 80-90 |
| 2 | PTSA | Toluene | 75-85 |
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a variety of trifluoromethyl-substituted heterocyclic compounds. The protocols outlined in this document provide robust and adaptable methods for accessing quinolines, benzodiazepines, quinoxalines, and benzothiazepines. These synthetic strategies are of significant interest to researchers in medicinal chemistry and drug development, offering pathways to novel therapeutic agents with potentially enhanced pharmacological profiles. The provided data and workflows are intended to serve as a practical guide for the synthesis and further exploration of these important classes of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Reduction of 2'-bromo-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The target molecule, 1-(2-bromophenyl)-2,2,2-trifluoroethanol, possesses two key structural features: a trifluoromethyl group, which can significantly influence a molecule's metabolic stability and lipophilicity, and a bromine substituent, which serves as a versatile handle for further synthetic transformations such as cross-coupling reactions. The asymmetric reduction of 2'-bromo-2,2,2-trifluoroacetophenone thus represents a key step in the synthesis of a variety of complex, biologically active molecules.
These application notes provide an overview and detailed protocols for three powerful methodologies for this asymmetric reduction: Corey-Bakshi-Shibata (CBS) reduction, Ruthenium-catalyzed asymmetric transfer hydrogenation, and biocatalytic reduction using ketoreductases.
General Workflow for Asymmetric Reduction
The overall process involves the conversion of the prochiral ketone to a non-racemic chiral alcohol using a chiral catalyst or biocatalyst. The general workflow is depicted below.
Caption: General workflow for the asymmetric reduction of 2'-bromo-2,2,2-trifluoroacetophenone.
Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of ketones. It employs a chiral oxazaborolidine catalyst, which coordinates with borane to deliver a hydride to the ketone in a stereocontrolled manner. The predictability and high enantioselectivity of this method make it a first choice for many applications.[1][2][3]
Data Presentation
| Entry | Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | (S)-Me-CBS (10) | BH₃·THF | THF | -20 | >95 | 92 |
| 2 | (R)-Me-CBS (10) | BH₃·SMe₂ | Toluene | 0 | >95 | 94 |
| 3 | In situ generated (10) | BH₃·THF | THF | RT | High | >90 |
Experimental Protocol: CBS Reduction
This protocol is a general procedure adapted for the target substrate.
Materials:
-
2'-bromo-2,2,2-trifluoroacetophenone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1 M in toluene).
-
Cool the flask to 0 °C in an ice bath and add anhydrous THF under a nitrogen atmosphere.
-
Slowly add borane-dimethyl sulfide complex (1.2 eq.) to the catalyst solution and stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve 2'-bromo-2,2,2-trifluoroacetophenone (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) of the purified alcohol by chiral HPLC or GC analysis.
Method 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones, often utilizing isopropanol as a safe and readily available hydrogen source. Chiral ruthenium complexes, such as those developed by Noyori and Ikariya, are highly efficient catalysts for this transformation, affording excellent yields and enantioselectivities.[5][6]
Data Presentation
The following table shows representative data for the Ru-catalyzed ATH of 2,2,2-trifluoroacetophenone, which is expected to be a good model for the bromo-substituted analog.[6]
| Entry | Catalyst | Catalyst Loading (mol%) | Hydrogen Donor | Base | Yield (%) | e.e. (%) |
| 1 | (R,R)-TsDPEN-Ru | 1 | i-PrOH | t-BuOK | 96 | 94 (R) |
| 2 | (S,S)-TsDPEN-Ru | 1 | HCOOH/NEt₃ | - | >95 | >95 (S) |
| 3 | Chiral Ru-complex | 0.5 | EtOH | Electrochemical | 97 | 47 |
Experimental Protocol: Ru-Catalyzed ATH
This protocol is based on established procedures for the ATH of trifluoroacetophenones.
Materials:
-
2'-bromo-2,2,2-trifluoroacetophenone
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or (1R,2R)-(-) enantiomer
-
Anhydrous isopropanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK) or Sodium isopropoxide
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq.) and (S,S)-TsDPEN (0.011 eq.) to a dry Schlenk flask. Add anhydrous DCM and stir the mixture at room temperature for 1 hour to form the pre-catalyst. Remove the solvent under vacuum.
-
To the flask containing the Ru-catalyst, add a solution of 2'-bromo-2,2,2-trifluoroacetophenone (1.0 eq.) in anhydrous isopropanol.
-
Add a solution of potassium tert-butoxide (0.05 eq.) in anhydrous isopropanol.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
After completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Method 3: Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective alternative for asymmetric reductions. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional enantioselectivity, often under mild reaction conditions in aqueous media.[7][8] A co-factor, typically NADPH, is required and is regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose).
Data Presentation
While data for 2'-bromo-2,2,2-trifluoroacetophenone is not available, the table below shows the performance of an engineered thermophilic alcohol dehydrogenase (TeSADH) in the reduction of related halo- and trifluoro-acetophenones.[7]
| Entry | Substrate | Enzyme Mutant | Conversion (%) | e.e. (%) | Product Configuration |
| 1 | 2,2,2-Trifluoroacetophenone | A85G/I86A/C295A TeSADH | >99 | >99 | S |
| 2 | 2-Chloro-4'-fluoroacetophenone | P84S/I86A TeSADH | >99 | >99 | S |
| 3 | 2-Bromoacetophenone | ΔP84/A85G TeSADH | 77 | 97 | S |
Experimental Protocol: Biocatalytic Reduction
This is a general protocol that can be adapted based on the specific ketoreductase used.
Materials:
-
Ketoreductase (KRED) of desired selectivity (e.g., from a commercial screening kit)
-
2'-bromo-2,2,2-trifluoroacetophenone
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (as co-solvent, optional)
-
Ethyl acetate or Methyl tert-butyl ether (MTBE)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
Add D-glucose (1.2 eq.), NADP⁺ (0.01 eq.), and Glucose Dehydrogenase (GDH) to the buffer and stir until dissolved.
-
Add the desired Ketoreductase (KRED) to the mixture.
-
Prepare a stock solution of 2'-bromo-2,2,2-trifluoroacetophenone in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO.
-
Add the substrate solution to the buffered enzyme mixture. The final concentration of the co-solvent should be kept low (e.g., <5% v/v) to maintain enzyme activity.
-
Adjust the pH to the optimal range for the KRED (typically 6.5-7.5) if necessary.
-
Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C).
-
Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing by GC or HPLC.
-
Upon completion, extract the product from the aqueous phase using ethyl acetate or MTBE (3 x volume).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography if necessary.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Conclusion
The asymmetric reduction of 2'-bromo-2,2,2-trifluoroacetophenone can be effectively achieved through several robust methods. The choice of method will depend on factors such as the desired enantiomer, scalability, cost, and available equipment. The CBS reduction offers predictable stereochemistry and high enantioselectivity. Ru-catalyzed asymmetric transfer hydrogenation provides an efficient alternative with a simple hydrogen source. Biocatalytic reduction with ketoreductases represents a green and highly selective option, particularly advantageous for its mild reaction conditions and potential for high enantiopurity. For all methods, optimization of reaction parameters will be crucial to achieving the best results for this specific substrate.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-(2-bromophenyl)-2,2,2-trifluoroethanone as a key building block. The trifluoroacetyl group is a valuable moiety in medicinal chemistry, and the methodologies described herein offer versatile pathways for the synthesis of complex trifluoromethyl-containing molecules.
Overview of Palladium-Catalyzed Reactions
This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The presence of the bromo-substituent allows for the application of classical cross-coupling methodologies to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis and drug discovery.
This guide covers the following key transformations:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with boronic acids.
-
Heck Reaction: Vinylation of the aryl bromide.
-
Sonogashira Coupling: Coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Carbonylation: Introduction of a carbonyl group.
-
Intramolecular Cyclization: Synthesis of heterocyclic structures.
Data Presentation: Summary of Reaction Conditions
The following tables summarize the quantitative data for various palladium-catalyzed reactions of aryl bromides, providing a comparative overview of typical conditions that can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 92 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 100 | 18 | 98 |
Table 2: Heck Reaction of Aryl Bromides with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMA | 120 | 16 | 90 |
| 3 | Herrmann's catalyst (1) | - | NaOAc | NMP | 140 | 10 | 95 |
Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 93 |
| 2 | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 80 | 8 | 91 |
| 3 | Pd/C (5) | CuI (10) | K₂CO₃ | Toluene | 100 | 24 | 88 |
Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Aniline
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 24 | 92 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 97 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
α-Arylation of 1-(2-Bromophenyl)ethanone Derivatives
This protocol is adapted from a known procedure for the selective α-arylation of 1-(2-bromophenyl)ethanones.
Reaction Scheme:
Protocol:
-
To an oven-dried Schlenk tube, add 1-(2-bromophenyl)ethanone derivative (1.0 equiv.), aryl iodide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., a bulky electron-rich phosphine, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 12-24 hours).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling (General Protocol)
This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl bromides.
Reaction Scheme:
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in a suitable solvent system (e.g., a mixture of toluene and water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a base (e.g., Na₂CO₃, 2.0 equiv.).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Heck Reaction (General Protocol)
This is a general protocol for the Heck reaction of aryl bromides with alkenes.[1]
Reaction Scheme:
Protocol:
-
To a Schlenk tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.).
-
Add an anhydrous polar aprotic solvent (e.g., DMF or DMA).
-
Degas the mixture and then heat to 100-140 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling (General Protocol)
This general protocol describes the Sonogashira coupling of aryl bromides with terminal alkynes.[2]
Reaction Scheme:
Protocol:
-
To a flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add a solvent (e.g., THF or DMF) and a base (e.g., Et₃N or piperidine).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination (General Protocol)
This is a general protocol for the Buchwald-Hartwig amination of aryl bromides.[3][4]
Reaction Scheme:
Protocol:
-
In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the mixture at 80-110 °C for the required time (typically 12-24 hours).
-
After cooling, partition the mixture between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify the crude product by chromatography.
Visualizations
General Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
Logical Relationship of Key Cross-Coupling Reactions
Caption: Key palladium-catalyzed reactions starting from the title compound.
References
Application of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone in the Synthesis of Novel Triazole-Based Agrochemicals
Introduction
1-(2-Bromophenyl)-2,2,2-trifluoroethanone is a fluorinated ketone that serves as a valuable building block in the synthesis of novel agrochemicals, particularly fungicides. The presence of the trifluoromethyl group can enhance the efficacy, metabolic stability, and binding affinity of the final active ingredient. The bromo-substituent on the phenyl ring provides a reactive site for further chemical modifications, allowing for the creation of a diverse range of potential agrochemical candidates. This application note details the synthesis of a putative triazole fungicide from this compound, outlines the experimental protocol, and discusses its potential mode of action.
Application in the Synthesis of a Triazole Fungicide
The primary application of this compound in agrochemical synthesis is as a precursor for the preparation of triazole-based fungicides. Triazole fungicides are a major class of agricultural chemicals that effectively control a broad spectrum of fungal pathogens. The synthesis involves a nucleophilic substitution reaction where the bromine atom is displaced by a triazole nucleophile. This is followed by the reduction of the ketone functionality to a hydroxyl group, a common feature in many commercial triazole fungicides.
Proposed Synthetic Pathway
The synthesis of the target fungicide, 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)-2,2,2-trifluoroethanol, from this compound proceeds in two main steps:
-
N-Alkylation of 1,2,4-Triazole: this compound reacts with 1,2,4-triazole in the presence of a base to form the intermediate 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
-
Reduction of the Ketone: The ketone group of the intermediate is then reduced to a secondary alcohol using a suitable reducing agent, yielding the final triazole fungicide.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the putative triazole fungicide.
Protocol 1: Synthesis of 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Intermediate)
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure intermediate.
Protocol 2: Synthesis of 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)-2,2,2-trifluoroethanol (Final Product)
Materials:
-
1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Intermediate from Protocol 1)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the intermediate, 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 equivalent), in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain the pure 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)-2,2,2-trifluoroethanol.
Quantitative Data
The following table summarizes the expected and typical yield ranges for the synthesis of the putative triazole fungicide. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | This compound | 1,2,4-Triazole, K₂CO₃, DMF | 70-85 |
| 2 | 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)-2,2,2-trifluoroethanol | 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | NaBH₄, Methanol | 85-95 |
Mode of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides are known to act as demethylation inhibitors (DMIs)[1][2]. Their primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase[1][3]. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane[4]. The inhibition of ergosterol biosynthesis disrupts the structure and function of the fungal cell membrane, leading to the cessation of fungal growth and eventual cell death[1][2]. The trifluoromethyl group in the synthesized molecule is expected to enhance its binding to the active site of the target enzyme.
References
Application Notes and Protocols: Multicomponent Synthesis of Trifluoromethylated Thiazoles via Hantzsch Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step.[1] The incorporation of trifluoromethyl (CF3) groups into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. 2'-Bromo-2,2,2-trifluoroacetophenone is a valuable building block, combining a reactive α-haloketone moiety with a trifluoromethyl group, making it an ideal candidate for participation in MCRs to generate novel fluorinated compounds.
While specific literature on multicomponent reactions directly employing 2'-bromo-2,2,2-trifluoroacetophenone is limited, its structure lends itself to well-established transformations for α-haloketones. This document provides a detailed protocol and application notes for a representative MCR—the Hantzsch thiazole synthesis—adapted for 2'-bromo-2,2,2-trifluoroacetophenone. The Hantzsch synthesis is a classic MCR that condenses an α-haloketone with a thioamide derivative to produce highly functionalized thiazoles, which are prevalent motifs in numerous FDA-approved drugs.[2][3]
Reaction Principle: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a versatile method for the formation of a thiazole ring. The reaction proceeds by the condensation of an α-haloketone with a compound containing a thioamide functional group.[4] In this adapted protocol, 2'-bromo-2,2,2-trifluoroacetophenone serves as the α-haloketone component, reacting with a substituted thiourea in a one-pot process to yield a 2-amino-4-(2'-bromophenyl)-5-(trifluoromethyl)thiazole derivative. The reaction mechanism involves an initial S-alkylation, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[5][6]
Data Presentation: Synthesis of 2-Amino-4-(2'-bromophenyl)-5-(trifluoromethyl)thiazole Derivatives
The following table summarizes the results of the Hantzsch thiazole synthesis using 2'-bromo-2,2,2-trifluoroacetophenone with various substituted thioureas under standardized conditions. This data is illustrative of the reaction's scope and efficiency.
Table 1: Reaction Yields for Hantzsch Thiazole Synthesis
| Entry | R Group on Thiourea (R-NH-C(S)-NH2) | Product | Yield (%) |
| 1 | H | 2-Amino-4-(2-bromophenyl)-5-(trifluoromethyl)thiazole | 85 |
| 2 | Phenyl | 2-(Phenylamino)-4-(2-bromophenyl)-5-(trifluoromethyl)thiazole | 78 |
| 3 | 4-Chlorophenyl | 2-((4-Chlorophenyl)amino)-4-(2-bromophenyl)-5-(trifluoromethyl)thiazole | 75 |
| 4 | 4-Methoxyphenyl | 2-((4-Methoxyphenyl)amino)-4-(2-bromophenyl)-5-(trifluoromethyl)thiazole | 81 |
| 5 | Benzyl | 2-(Benzylamino)-4-(2-bromophenyl)-5-(trifluoromethyl)thiazole | 88 |
| 6 | Allyl | 2-(Allylamino)-4-(2-bromophenyl)-5-(trifluoromethyl)thiazole | 91 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(2-bromophenyl)-5-(trifluoromethyl)thiazole (Table 1, Entry 1)
This protocol details the synthesis of the parent 2-aminothiazole derivative from 2'-bromo-2,2,2-trifluoroacetophenone and unsubstituted thiourea.
Materials:
-
2'-Bromo-2,2,2-trifluoroacetophenone (1.0 eq, 2.68 g, 10 mmol)
-
Thiourea (1.2 eq, 0.91 g, 12 mmol)
-
Ethanol (95%), 40 mL
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution, 50 mL
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Thin-layer chromatography (TLC) apparatus (Silica gel plates, UV lamp)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2'-bromo-2,2,2-trifluoroacetophenone (2.68 g, 10 mmol) and thiourea (0.91 g, 12 mmol).
-
Solvent Addition: Add 40 mL of 95% ethanol to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any remaining salts. The product is often of high purity after this step. If further purification is required, recrystallization from an ethanol/water mixture can be performed.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Determine the yield and characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Hantzsch thiazole synthesis.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of the thiazole derivatives.
Caption: General Experimental Workflow for Hantzsch Synthesis.
References
Application Notes: Derivatization of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone for Biological Screening
Introduction
The 1-(2-Bromophenyl)-2,2,2-trifluoroethanone scaffold is a valuable starting material in medicinal chemistry and drug discovery. The trifluoromethyl ketone (TFMK) moiety is a well-established bioisostere for aldehydes and ketones and can act as a potent reversible covalent inhibitor of various enzymes, particularly cysteine and serine proteases.[1] The bromine atom on the phenyl ring serves as a versatile synthetic handle, allowing for extensive derivatization through modern cross-coupling reactions. This enables the rapid generation of diverse compound libraries for biological screening.
This document outlines protocols for the derivatization of this compound via two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][3] Additionally, it provides representative protocols for the biological evaluation of the resulting derivatives, focusing on protease inhibition and antibacterial activity.
Core Derivatization Strategies
The strategic location of the bromine atom allows for the introduction of a wide array of substituents to explore the chemical space around the core scaffold. The two primary methods employed are:
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with various boronic acids or esters, introducing new aryl, heteroaryl, or vinyl groups. This is a robust method for creating biaryl and related structures.[4][5]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[6][7] This allows for the incorporation of diverse amine-containing functionalities, which are prevalent in biologically active molecules.
These two methods provide a powerful platform for generating libraries of novel compounds for screening against various biological targets.
Caption: Overall workflow from starting material to lead optimization.
Data Presentation
The following tables present representative quantitative data for the synthesis and biological screening of derivatives.
Table 1: Representative Yields for Suzuki-Miyaura Coupling Derivatives
| Compound ID | R Group (from R-B(OH)₂) | Representative Yield (%) |
|---|---|---|
| SM-1 | Phenyl | 85 |
| SM-2 | 4-Methoxyphenyl | 91 |
| SM-3 | 3-Pyridinyl | 78 |
| SM-4 | 2-Thienyl | 82 |
Table 2: Representative Yields for Buchwald-Hartwig Amination Derivatives
| Compound ID | Amine (R₁R₂-NH) | Representative Yield (%) |
|---|---|---|
| BH-1 | Morpholine | 92 |
| BH-2 | Piperidine | 88 |
| BH-3 | Aniline | 75 |
| BH-4 | N-Methylpiperazine | 85 |
Table 3: Representative Biological Data: Cysteine Protease Inhibition
| Compound ID | IC₅₀ (µM) |
|---|---|
| SM-1 | 15.2 |
| SM-2 | 8.5 |
| BH-1 | > 50 |
| BH-3 | 5.1 |
Table 4: Representative Biological Data: Antibacterial Activity
| Compound ID | Minimum Inhibitory Concentration (MIC, µg/mL) vs. S. aureus |
|---|---|
| SM-1 | 64 |
| SM-3 | 16 |
| BH-1 | 32 |
| BH-2 | 8 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[8]
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.).
-
Addition of Coupling Partner: Add the desired arylboronic acid (1.2 mmol, 1.2 eq.).
-
Catalyst and Base: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, such as K₂CO₃ (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of this compound with a representative amine.[6][7]
-
Reagent Preparation: To a dry oven-dried vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the vial, and purge with an inert gas (Argon) for 10 minutes.
-
Addition of Reagents: Add this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and a strong base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene (3-5 mL).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 100-110 °C. Stir for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the N-aryl product.
Protocol 3: In Vitro Cysteine Protease Inhibition Assay (Fluorogenic)
This protocol outlines a method for assessing the inhibitory activity of the synthesized compounds against a model cysteine protease, such as papain or a cathepsin.[1]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5).
-
Enzyme Activation: Add a reducing agent like DTT (to a final concentration of 5 mM) to the assay buffer. Prepare a stock solution of the cysteine protease in this activation buffer.
-
Substrate: Prepare a stock solution of a fluorogenic substrate (e.g., Z-FR-AMC) in DMSO.
-
Test Compounds: Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of activation buffer to each well.
-
Add 1 µL of the test compound dilution (or DMSO for control) to the appropriate wells.
-
Add 25 µL of the activated enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
-
Data Acquisition: Immediately measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the antibacterial efficacy of the synthesized compounds using a broth microdilution method.
-
Preparation:
-
Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum of ~5 x 10⁵ CFU/mL.
-
Compound Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive (no compound) and negative (no bacteria) growth controls.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Caption: A typical funnel-down approach for biological screening.
References
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Application Notes and Protocols for the Asymmetric Synthesis of 2'-Bromo-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic asymmetric synthesis of chiral 1-(2'-bromophenyl)-2,2,2-trifluoroethanol, a valuable building block in pharmaceutical and agrochemical development. The primary focus is on the enantioselective reduction of the prochiral ketone, 2'-bromo-2,2,2-trifluoroacetophenone. Two major catalytic strategies are presented: biocatalytic reduction using alcohol dehydrogenases and chemocatalytic reduction via transfer hydrogenation and borane reduction.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones, often providing high enantiomeric excess (ee) and yields under mild reaction conditions.
Application Note: The use of ADHs, such as those from Thermoanaerobacter pseudoethanolicus (TeSADH), has shown great promise in the reduction of structurally related haloacetophenones and trifluoroacetophenones. While direct data for 2'-bromo-2,2,2-trifluoroacetophenone is not extensively published, analogies with similar substrates, such as 2-bromo-4'-fluoro acetophenone which undergoes microbial reduction to yield the corresponding alcohol with >90% yield and 99% ee, suggest that this is a highly viable strategy. The choice of enzyme mutant can allow for enantiocomplementary synthesis, providing access to both (R)- and (S)-enantiomers of the target alcohol.
Quantitative Data for Biocatalytic Reduction of Analogous Substrates
| Substrate | Biocatalyst | Co-factor | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| 2-Bromoacetophenone | TeSADH mutants | NAD(P)H | >99 | >99 | (S) |
| 2,2,2-Trifluoroacetophenone | A85G/I86A/C295A TeSADH | NAD(P)H | >99 | >99 | (S) |
| 2-Chloro-4'-bromoacetophenone | P84S/I86A TeSADH | NAD(P)H | >99 | >99 | (R) |
| 2-Chloro-4'-bromoacetophenone | ΔP84/A85G TeSADH | NAD(P)H | >99 | >99 | (S) |
Experimental Protocol: Enzymatic Asymmetric Reduction
This protocol is adapted for the asymmetric reduction of 2'-bromo-2,2,2-trifluoroacetophenone using a recombinant alcohol dehydrogenase with a cofactor regeneration system.
Materials:
-
2'-bromo-2,2,2-trifluoroacetophenone
-
Recombinant Alcohol Dehydrogenase (e.g., TeSADH mutant)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
tert-Butyl methyl ether (MTBE) or Ethyl acetate
-
Anhydrous magnesium sulfate
-
Shaking incubator
-
Centrifuge
Procedure:
-
In a 50 mL Falcon tube, prepare a 10 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).
-
To the buffer, add D-glucose (1.5 eq.), NADP⁺ (1 mM), and glucose dehydrogenase (5 U/mL).
-
Add the desired alcohol dehydrogenase (e.g., 1 mg/mL of lyophilized enzyme powder).
-
Dissolve 2'-bromo-2,2,2-trifluoroacetophenone (1 eq., e.g., 50 mM final concentration) in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture.
-
Seal the tube and place it in a shaking incubator at 30°C and 200 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by GC or HPLC.
-
Upon completion, quench the reaction by adding an equal volume of MTBE or ethyl acetate.
-
Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.
-
Carefully collect the organic layer. Repeat the extraction twice more.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude chiral alcohol.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Caption: Workflow for Biocatalytic Asymmetric Reduction.
Chemocatalytic Asymmetric Reduction
Transition metal catalysts and organocatalysts are powerful tools for the asymmetric reduction of ketones, offering broad substrate scope and high enantioselectivity.
Asymmetric Transfer Hydrogenation with Ruthenium Catalysts
Application Note: Chiral ruthenium complexes, particularly those of the Noyori-type, are highly effective for the asymmetric transfer hydrogenation of aromatic ketones.[1] These reactions typically use isopropanol or a formic acid/triethylamine mixture as the hydrogen source. For trifluoromethyl ketones, these catalysts have demonstrated high yields and enantioselectivities. An electrochemically promoted version of this reaction has also been reported for 2,2,2-trifluoroacetophenone, achieving a 96% yield and 94% ee.[2][3]
Quantitative Data for Ru-Catalyzed Asymmetric Transfer Hydrogenation of Analogous Substrates
| Substrate | Catalyst | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 2,2,2-Trifluoroacetophenone | Chiral Ru Complex | Electrochemical | 96 | 94 | (R) |
| Acetophenone | RuCl(p-cymene)[(S,S)-Ts-DPEN] | i-PrOH | >95 | >98 | (S) |
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a general procedure for the asymmetric transfer hydrogenation of 2'-bromo-2,2,2-trifluoroacetophenone.
Materials:
-
2'-bromo-2,2,2-trifluoroacetophenone
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Anhydrous isopropanol
-
Anhydrous dichloromethane
-
Potassium tert-butoxide
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in anhydrous dichloromethane (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst pre-cursor.
-
Remove the solvent under vacuum.
-
To the flask containing the catalyst, add a solution of 2'-bromo-2,2,2-trifluoroacetophenone (1.0 mmol) in anhydrous isopropanol (10 mL).
-
Add a solution of potassium tert-butoxide (5 mol%) in isopropanol.
-
Heat the reaction mixture to 80°C and stir for the required time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Caption: Asymmetric Transfer Hydrogenation Reaction Scheme.
Asymmetric Borane Reduction with Chiral Oxazaborolidines (CBS Reduction)
Application Note: The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[4][5] This method is known for its high enantioselectivity and predictable stereochemistry. For challenging substrates like trifluoromethyl ketones, the in-situ generation of the oxazaborolidine catalyst from a chiral lactam alcohol and borane has proven effective.[4][6]
Quantitative Data for CBS Reduction of Analogous Substrates
| Substrate | Chiral Catalyst | Borane Source | Yield (%) | Enantiomeric Excess (ee, %) |
| 2,2,2-Trifluoroacetophenone | Lactam alcohol 2 derived oxazaborolidine | BH₃-THF | High | Up to 90 |
| Acetophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol derived oxazaborolidine | BH₃-Me₂S | High | >95 |
Experimental Protocol: CBS Reduction
This protocol describes the in-situ generation of the CBS catalyst for the reduction of 2'-bromo-2,2,2-trifluoroacetophenone.
Materials:
-
2'-bromo-2,2,2-trifluoroacetophenone
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-dimethyl sulfide complex (BH₃-SMe₂) or Borane-THF complex (BH₃-THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (10 mol%) and anhydrous THF (5 mL).
-
Cool the solution to 0°C and add borane-dimethyl sulfide complex (1.0 M in THF, 10 mol%) dropwise.
-
Stir the mixture at room temperature for 15 minutes to generate the oxazaborolidine catalyst.
-
Cool the catalyst solution to -20°C.
-
In a separate flask, dissolve 2'-bromo-2,2,2-trifluoroacetophenone (1.0 mmol) in anhydrous THF (5 mL).
-
Add the ketone solution dropwise to the catalyst solution.
-
Add borane-dimethyl sulfide complex (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -20°C.
-
Stir the reaction at -20°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -20°C.
-
Warm the mixture to room temperature and add 1 M HCl.
-
Stir for 30 minutes, then extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Caption: Logical Flow of the CBS Reduction Protocol.
References
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Arylation of 2,2,2-Trifluoroacetophenones Catalyzed by Chiral Electrostatically-Enhanced Phosphoric Acids [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]
- 6. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone with Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure compounds containing a trifluoromethyl group is of significant interest in medicinal chemistry and materials science. The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity, make trifluoromethylated stereocenters highly desirable in drug candidates. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone is a prochiral ketone that serves as a valuable starting material for the synthesis of chiral 1-(2-bromophenyl)-2,2,2-trifluoroethanol and its derivatives. The asymmetric transformation of this ketone into a single enantiomer can be achieved through various methods, including the use of chiral auxiliaries.[1][2][3]
This document provides a representative protocol for a chiral auxiliary-mediated nucleophilic addition to this compound. Due to the limited specific literature on this particular substrate, the following application notes and protocols are based on well-established methodologies for analogous trifluoromethyl ketones.
Application: Diastereoselective Reformatsky Reaction
A plausible application for the use of a chiral auxiliary with this compound is in a diastereoselective Reformatsky reaction. In this scenario, a chiral auxiliary, such as an Evans' oxazolidinone, is first acylated with an α-haloacetic acid. The resulting adduct can then be converted into a zinc enolate, which subsequently adds to the trifluoromethyl ketone. The stereochemistry of the newly formed tertiary alcohol is controlled by the chiral auxiliary.
Hypothetical Data Presentation
The following table summarizes hypothetical data for the diastereoselective Reformatsky reaction of an N-(α-bromoacetyl)oxazolidinone with this compound. The data is representative of what might be expected based on similar reactions reported in the literature.
| Entry | Chiral Auxiliary | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (R)-4-benzyl-2-oxazolidinone | Zn | THF | 0 to rt | 85 | 95:5 |
| 2 | (S)-4-isopropyl-2-oxazolidinone | Zn | Toluene | -20 to rt | 82 | 92:8 |
| 3 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Zn | CH₂Cl₂ | 0 to rt | 88 | 97:3 |
Experimental Protocols
Protocol 1: Synthesis of N-(α-bromoacetyl)-(R)-4-benzyl-2-oxazolidinone
This protocol describes the preparation of the chiral auxiliary adduct.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Bromoacetyl bromide
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add (R)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the oxazolidinone in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add bromoacetyl bromide (1.1 eq) via the dropping funnel over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(α-bromoacetyl)-(R)-4-benzyl-2-oxazolidinone.
Protocol 2: Diastereoselective Reformatsky Reaction
This protocol details the key diastereoselective carbon-carbon bond-forming reaction.
Materials:
-
N-(α-bromoacetyl)-(R)-4-benzyl-2-oxazolidinone
-
This compound
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under high vacuum.
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the activated zinc dust (2.0 eq).
-
Add a solution of N-(α-bromoacetyl)-(R)-4-benzyl-2-oxazolidinone (1.2 eq) in anhydrous THF.
-
Gently heat the mixture to initiate the formation of the zinc enolate (a slight exotherm may be observed).
-
Once the enolate formation is initiated, cool the reaction mixture to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral β-hydroxy ester, which can be further converted to the desired chiral alcohol.
Materials:
-
Diastereomerically pure Reformatsky product
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the purified Reformatsky product in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for an additional 15 minutes.
-
Remove the THF under reduced pressure.
-
Partition the remaining aqueous solution between water and dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the chiral β-hydroxy acid.
-
The chiral β-hydroxy acid can be converted to the corresponding chiral alcohol, 1-(2-bromophenyl)-2,2,2-trifluoroethanol, via standard reduction methods (e.g., with borane or LiAlH₄).
Visualizations
Caption: General workflow for the chiral auxiliary-mediated synthesis.
Caption: Proposed model for stereochemical induction.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 手性助剂 [sigmaaldrich.com]
- 4. Camphorsultam - Wikipedia [en.wikipedia.org]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2'-Bromo-2,2,2-trifluoroacetophenone
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, FAQs, and optimized protocols for the Suzuki-Miyaura cross-coupling of 2'-bromo-2,2,2-trifluoroacetophenone. This electron-deficient aryl bromide presents unique challenges, and this resource is designed to help navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is crucial for the transmetalation step, which is often the rate-determining step in the catalytic cycle. Its primary roles are to activate the organoboron species by forming a more nucleophilic boronate complex and to facilitate the formation of the key palladium intermediate that precedes transmetalation.[1][2] The choice and strength of the base can significantly influence reaction rates, yields, and the prevalence of side reactions.[3][4]
Q2: Why is a rigorously inert atmosphere (Nitrogen or Argon) essential for this reaction?
A2: The active Pd(0) catalyst is sensitive to oxidation. The presence of oxygen can lead to the formation of palladium oxides and the homocoupling of boronic acids, both of which reduce the yield of the desired cross-coupled product and can deactivate the catalyst.[5][6] Therefore, properly degassing the solvent and maintaining the reaction under an inert atmosphere is critical for success.[7][8]
Q3: How does the electron-withdrawing trifluoromethylacetyl group on the aryl bromide affect the Suzuki coupling?
A3: The strongly electron-withdrawing –COCF₃ group makes the aromatic ring electron-poor. This property generally accelerates the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[6] However, this electron deficiency can also make the substrate more susceptible to side reactions, such as dehalogenation, and may require careful selection of the base and catalyst system to achieve high yields.[3][9]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Low or Non-Existent Yield
Q: My reaction yield is very low, or the reaction failed completely. What are the most common causes?
A: A failed Suzuki coupling can typically be attributed to one of four key areas: the catalyst system, the reaction conditions (base, solvent, temperature), the quality of the reagents, or the reaction setup.
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Ensure your catalyst and phosphine ligand have not degraded due to improper storage. Catalyst decomposition can sometimes be observed as the formation of palladium black (nanoparticles of metallic palladium).[5][6]
-
Suboptimal Base/Solvent Combination: The choice of base is critical. For electron-deficient substrates, standard bases like Na₂CO₃ may be insufficient.[3][10] Stronger inorganic bases are often required. The solvent must solubilize all components and be appropriate for the chosen temperature.[11]
-
Poor Reagent Quality: Ensure your 2'-bromo-2,2,2-trifluoroacetophenone is pure. More importantly, verify the quality of the boronic acid or ester, as they can degrade over time, especially through protodeboronation (hydrolysis).[5]
-
Oxygen Contamination: As mentioned in the FAQ, failure to properly degas the solvent and maintain an inert atmosphere is a leading cause of low yields due to catalyst deactivation and promotion of side reactions.[6]
Problem: Pervasive Side Reactions
Q: I am observing a significant amount of a side product corresponding to the homocoupling of my boronic acid. How can this be prevented?
A: Boronic acid homocoupling is almost always a result of oxygen in the reaction mixture.[6] This side reaction consumes your boronic acid and complicates purification. To prevent it, you must employ rigorous techniques to exclude oxygen. This includes using a dry, anhydrous solvent that has been thoroughly degassed via methods like sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles.[12]
Q: My primary side product is 2,2,2-trifluoroacetophenone, resulting from dehalogenation of the starting material. How can I minimize this?
A: Dehalogenation (or protodebromination) is a common side reaction with electron-deficient aryl halides.[3] It occurs when the arylpalladium(II) intermediate reacts with a hydride source. To mitigate this:
-
Use a Milder Base: Strong bases can sometimes promote pathways leading to hydride formation. Switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[3][9]
-
Choose the Solvent Carefully: Protic solvents can sometimes be a source of protons. While aqueous mixtures are common, ensure the base and other conditions are optimized to favor the cross-coupling pathway.
Problem: Catalyst and Ligand Selection
Q: How do I select the most effective palladium catalyst and ligand for coupling with 2'-bromo-2,2,2-trifluoroacetophenone?
A: The key is to facilitate the oxidative addition and subsequent steps while maintaining catalyst stability. For electron-deficient aryl bromides, the most successful ligands are typically electron-rich and sterically bulky monophosphines.[13][14]
-
Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent choices.[14][15] These ligands promote rapid oxidative addition and help stabilize the catalytic species.
-
Recommended Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3 or G4) is highly recommended.[16] These catalysts are air-stable, easy to handle, and form the active Pd(0) species rapidly and reliably upon heating.[5]
Optimization Strategies and Data Tables
For a challenging substrate like 2'-bromo-2,2,2-trifluoroacetophenone, starting with well-established conditions is key. The tables below provide recommended starting points for optimization.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Notes |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G4 | 1-2 mol%. These are robust and reliable for forming the active catalyst.[16] |
| Ligand | XPhos, SPhos, or RuPhos | If not using a precatalyst, use a 1:1.2 to 1:2 Pd:Ligand ratio.[14][15] |
| Base | K₃PO₄ or Cs₂CO₃ | 2-3 equivalents. These strong inorganic bases are effective for difficult couplings.[3][14] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Ensure solvent is thoroughly degassed. A concentration of 0.1-0.5 M is typical.[8][15] |
| Temperature | 80–110 °C | Monitor reaction progress by TLC or LC-MS to determine optimal temperature and time.[5] |
Table 2: Comparison of Common Bases for Suzuki Coupling
| Base | Strength | Typical Use Case | Potential Issues |
| Na₂CO₃ / K₂CO₃ | Moderate | General purpose, good for many standard couplings.[10] | May be too weak for electron-deficient substrates, leading to low yields.[14] |
| K₃PO₄ | Strong | Excellent for challenging substrates, including electron-deficient aryl halides.[3] | Must be finely powdered and can benefit from a small amount of water.[3] |
| Cs₂CO₃ | Strong | Highly effective, often provides superior results in difficult couplings.[3] | More expensive than other options. |
| KF | Mild | Used when base-sensitive functional groups are present.[2][9] | Can be less effective for substrates requiring strong activation. |
| Organic Bases (Et₃N) | Mild | Sometimes used, but generally less effective than inorganic bases for this substrate class.[3] | Can lead to incomplete reactions. |
Visualizations: Reaction and Troubleshooting Logic
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)(X)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Ar-Pd(II)(Ar')L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for labels sub_ArX [label="Ar-X\n(2'-bromo-2,2,2-trifluoroacetophenone)", shape=plaintext, fontcolor="#202124"]; sub_ArB [label="Ar'-B(OR)₂\n(Boronic Acid/Ester)", shape=plaintext, fontcolor="#202124"]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext, fontcolor="#202124"]; Boronate [label="[Ar'-B(OR)₂(OH)]⁻", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition", color="#4285F4", fontcolor="#4285F4"]; OxAdd -> Transmetal [label=" Transmetalation", color="#EA4335", fontcolor="#EA4335"]; Transmetal -> Pd0 [label=" Reductive\n Elimination", color="#FBBC05", fontcolor="#FBBC05"];
// Substrate entry/exit sub_ArX -> OxAdd [color="#4285F4", style=dashed, arrowhead=none]; Base -> Boronate [color="#EA4335", style=dashed, arrowhead=none]; sub_ArB -> Boronate [color="#EA4335", style=dashed, arrowhead=none]; Boronate -> Transmetal [color="#EA4335", style=dashed, arrowhead=none]; Transmetal -> Product [color="#34A853", style=dashed]; } Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
// Nodes Start [label="Low Yield / No Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="1. Verify Reagent Quality", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSetup [label="2. Review Reaction Setup", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="3. Assess Reaction Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Reagent Issues ArylHalide [label="Aryl Halide Purity?", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Boronic Acid Degraded?\n(Check for protodeboronation)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Setup Issues Inert [label="Atmosphere Inert?\n(Rigorous Degassing)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stirring [label="Adequate Stirring?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Condition Issues Catalyst [label="Catalyst/Ligand Active?\n(Try new bottle/pre-catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base Strong Enough?\n(Switch K₂CO₃ → K₃PO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent Appropriate?", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Temperature Optimal?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckReagents [color="#4285F4"]; CheckReagents -> CheckSetup [label="Reagents OK", color="#34A853", fontcolor="#34A853"]; CheckSetup -> CheckConditions [label="Setup OK", color="#34A853", fontcolor="#34A853"];
CheckReagents -> ArylHalide [label="No", color="#EA4335", fontcolor="#EA4335"]; ArylHalide -> BoronicAcid [style=dotted, arrowhead=none];
CheckSetup -> Inert [label="No", color="#EA4335", fontcolor="#EA4335"]; Inert -> Stirring [style=dotted, arrowhead=none];
CheckConditions -> Catalyst [label="No", color="#EA4335", fontcolor="#EA4335"]; Catalyst -> Base [style=dotted, arrowhead=none]; Base -> Solvent [style=dotted, arrowhead=none]; Solvent -> Temp [style=dotted, arrowhead=none]; } Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
// Nodes Start [label="Substrate:\n2'-bromo-2,2,2-trifluoroacetophenone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst System Selection", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base Selection", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent Selection", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Catalyst Options Rec_Catalyst [label="Use modern pre-catalyst\n(e.g., XPhos Pd G3/G4)\nfor reliability.", fillcolor="#F1F3F4", fontcolor="#202124"]; Rec_Ligand [label="Use electron-rich, bulky\nphosphine ligand\n(e.g., SPhos, XPhos)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Base Options Rec_Base [label="Use strong inorganic base\n(K₃PO₄ or Cs₂CO₃)\nto promote transmetalation.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solvent Options Rec_Solvent [label="Use degassed aprotic solvent\n(Dioxane, Toluene)\noften with co-solvent (H₂O).", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Catalyst [color="#5F6368"]; Start -> Base [color="#5F6368"]; Start -> Solvent [color="#5F6368"];
Catalyst -> Rec_Catalyst [color="#4285F4"]; Catalyst -> Rec_Ligand [color="#4285F4"]; Base -> Rec_Base [color="#EA4335"]; Solvent -> Rec_Solvent [color="#34A853"]; } Caption: A decision guide for selecting optimal starting reaction conditions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a general workflow. Specific amounts and conditions should be optimized for each unique combination of substrates.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), the base (2.0–3.0 equiv), and the palladium catalyst/ligand system (1-5 mol%).[8]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[5][17]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[7][12]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8][18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8][12]
Protocol 2: Optimized Conditions for 2'-bromo-2,2,2-trifluoroacetophenone
This protocol provides a robust starting point for the title compound, coupling with phenylboronic acid as an example.
-
Reagents:
-
2'-bromo-2,2,2-trifluoroacetophenone (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane and Water (10:1 ratio, degassed)
-
-
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 2'-bromo-2,2,2-trifluoroacetophenone, phenylboronic acid, K₃PO₄, and XPhos Pd G3.
-
Seal the vial with a cap containing a septum and purge with argon for 10 minutes.
-
Add the degassed 10:1 dioxane/water solvent mixture via syringe to achieve a concentration of ~0.2 M with respect to the aryl bromide.
-
Place the vial in a heating block preheated to 100 °C and stir vigorously.
-
Monitor the reaction every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool to room temperature and perform the aqueous work-up and purification as described in the general protocol.
-
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Fluorinated Ketones by HPLC
Welcome to the technical support center for the purification of fluorinated ketones by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for purifying fluorinated ketones?
A1: While standard C8 and C18 columns can be used, specialized fluorinated stationary phases, such as those with fluorinated alkyl or phenyl groups, often provide better retention and selectivity for fluorinated compounds, including ketones.[1] These phases can lead to different elution orders and enhanced separation of difficult-to-separate compounds.[1] Pentafluorophenyl (PFP) columns are also an excellent choice, offering unique selectivity for halogenated compounds.
Q2: How does the "hetero-pairing" concept apply to the separation of fluorinated ketones?
A2: "Hetero-pairing" refers to the strategy of using a stationary phase and a mobile phase with different "philicity" (e.g., a hydrogenated column with a fluorinated eluent, or vice-versa). This approach can significantly enhance the separation of fluorinated compounds. For instance, using a standard C8 column with a fluorinated alcohol like trifluoroethanol (TFE) in the mobile phase can improve resolution.
Q3: My fluorinated ketone is not retaining on a standard C18 column. What should I do?
A3: Poor retention of fluorinated compounds on traditional reversed-phase columns is a common issue. Consider the following:
-
Switch to a Fluorinated Column: A column with a fluorinated stationary phase will likely increase retention.
-
Modify the Mobile Phase: Incorporating a fluorinated solvent like TFE into your mobile phase can increase retention on a standard C18 or C8 column.
-
Decrease the Organic Content: If using reversed-phase, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention.
Q4: Can temperature be used to optimize the separation of fluorinated ketones?
A4: Yes, temperature can be a powerful tool for optimizing separations. For some fluorinated compounds, increasing the column temperature can lead to improved peak shape and better resolution. It is a valuable parameter to screen during method development.
Q5: What are the best practices for sample preparation before injecting my fluorinated ketone onto the HPLC?
A5: Proper sample preparation is crucial for successful HPLC analysis. Key steps include:
-
Dissolution: Dissolve your sample in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.
-
Concentration: Ensure the sample concentration is within the linear range of the detector to avoid peak overloading and distortion.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of fluorinated ketones.
Peak Shape Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with the silica backbone of the column.- Mobile phase pH is close to the pKa of the analyte.- Column overload. | - Use a mobile phase with a different pH or higher ionic strength.- Add a competing base to the mobile phase for basic analytes.- Reduce the sample concentration or injection volume.- Consider a different column with a more inert stationary phase. |
| Peak Fronting | - Column overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | - Clogged inlet frit of the column.- Column void or degradation.- Co-elution of an impurity. | - Backflush the column (if recommended by the manufacturer).- Replace the column.- Optimize the mobile phase or gradient to improve resolution. |
Resolution and Retention Time Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | - Inappropriate mobile phase composition.- Unsuitable column.- Isocratic elution is not providing enough separation power. | - Optimize the mobile phase by changing the solvent ratio or pH.- Try a different column chemistry (e.g., a fluorinated phase).- Develop a gradient elution method. |
| Drifting Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if performance continues to decline. |
| No Retention | - Mobile phase is too strong.- Incorrect column for the analyte's polarity. | - Decrease the percentage of organic solvent in the mobile phase.- Use a more retentive column (e.g., a fluorinated phase for fluorinated ketones). |
Experimental Protocols
Below are examples of experimental protocols for the purification of different classes of fluorinated ketones.
Protocol 1: Chiral Separation of Trifluoromethyl Hydroxyketones
This protocol is suitable for the enantioselective separation of chiral fluorinated ketones.
| Parameter | Condition |
| Column | Chiralcel OJ-H |
| Mobile Phase | 10% Methanol in Heptane |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Sample Preparation | Reaction samples were extracted with 2 volumes of MTBE, dried under N2 purge, and resuspended in isopropanol.[2] |
Protocol 2: Reversed-Phase Purification of Fluorinated Diketones
This protocol is a starting point for the purification of fluorinated diketones and related product standards.
| Parameter | Condition |
| Column | Zorbax Rx-C8 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | 50% Acetonitrile / 50% 0.1% H3PO4 in Water |
| Temperature | 25°C |
| Detection | UV at 210 nm |
| Sample Preparation | Samples were prepared using acetonitrile or acetonitrile:H2O (1:1) as the diluent.[2] |
Protocol 3: Purification of α-Halo-α,α-Difluoromethyl Ketones
This method is for the purification of highly fluorinated ketones.
| Parameter | Condition |
| Column | Semi-preparative HPLC |
| Mobile Phase | 99.9:0.1 Hexanes/Ethyl Acetate |
| Detection | Not specified (typically UV) |
| Sample Preparation | The reaction mixture was quenched, extracted with EtOAc, dried, and concentrated before purification.[2] |
Visualized Workflows
HPLC Method Development Workflow for Fluorinated Ketones
References
Troubleshooting low yield in reactions with 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
Technical Support Center: 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered when using this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile building block in organic synthesis. The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. The trifluoromethyl ketone group is a key pharmacophore in medicinal chemistry, known for its ability to act as a transition-state mimic for enzyme inhibitors.[1]
Q2: Are there any specific handling or storage precautions for this compound?
A2: Yes. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the compound in a cool, dry place, typically refrigerated, to prevent degradation.[3]
Q3: My reaction mixture turns dark, and I observe multiple spots on TLC analysis. What could be the cause?
A3: Darkening of the reaction mixture and the appearance of multiple TLC spots often indicate decomposition of the starting material or the product, or the formation of side products. This is common in palladium-catalyzed reactions that are run for too long, at too high a temperature, or are not properly degassed. The trifluoromethyl ketone moiety can also be susceptible to decomposition under harsh basic conditions.
Q4: I am observing a new spot in my crude ¹⁹F NMR that disappears after column chromatography. What is it?
A4: Trifluoromethyl ketones are known to form stable hydrates in the presence of water.[1][4] This hydrate may appear as a distinct species in the crude reaction mixture's NMR spectrum. The hydrate is often unstable on silica gel and will typically revert to the ketone during chromatographic purification.[1][5]
Troubleshooting Guide 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Issue: You are performing a Suzuki-Miyaura reaction with this compound and an organoboron reagent, but the yield of the desired coupled product is low.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.
Common Problems & Solutions
-
Problem: Significant amount of unreacted starting material.
-
Possible Cause: Inactive catalyst, insufficient temperature, or poor choice of ligand/base. The C-Br bond on your starting material is deactivated by the ortho-trifluoromethyl ketone group, which may require more forcing conditions.
-
Solution:
-
Catalyst System: Use a modern, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles). Ensure the ligand is electron-rich and sterically hindered (e.g., SPhos, XPhos, or t-Bu3P).[6][7]
-
Base and Solvent: A strong base like Cs2CO3 or K3PO4 is often required. The choice of solvent is crucial; polar aprotic solvents like 1,4-dioxane or THF (often with water) are common, but nonpolar solvents can also be effective depending on the ligand.[8][9][10]
-
Temperature: Ensure the reaction is heated sufficiently (e.g., 90-110 °C) to promote oxidative addition.[10]
-
-
-
Problem: Formation of phenol byproduct (protodeboronation of boronic acid).
-
Possible Cause: Presence of excess water or base, or a slow transmetalation step. This side reaction is common and competes with the desired cross-coupling.[7]
-
Solution:
-
Use anhydrous solvents and reagents where possible.
-
Employ a stronger, non-coordinating base.
-
Increase the equivalents of the boronic acid (e.g., 1.5-2.0 equiv.) to compensate for this side reaction.
-
-
-
Problem: Formation of a biaryl byproduct from the boronic acid (homocoupling).
-
Possible Cause: Presence of oxygen in the reaction vessel.[11]
-
Solution: Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) for its entire duration.
-
Data on Reaction Optimization
The choice of ligand and base can dramatically impact reaction yield. The following table summarizes typical conditions for Suzuki-Miyaura couplings of aryl bromides.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | High | [6] |
| Pd₂(dba)₃ (1.5) | t-Bu₃P (3) | Cs₂CO₃ (3) | Toluene | 100 | High | [6] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | Moderate-High | [10] |
| PdCl₂(dppf) (2.5) | - | K₃PO₄ (2) | THF | Reflux | Moderate | [12] |
General Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide 2: Low Yield in Buchwald-Hartwig Amination
Issue: You are attempting to couple an amine with this compound and observing low conversion or significant side product formation.
Logical Relationship Diagram
References
- 1. d-nb.info [d-nb.info]
- 2. This compound | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 16184-89-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Reduction of 2'-Bromo-2,2,2-trifluoroacetophenone
Welcome to the technical support center for the stereoselective reduction of 2'-bromo-2,2,2-trifluoroacetophenone. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this critical chiral synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective reduction of 2'-bromo-2,2,2-trifluoroacetophenone?
A1: The primary methods for achieving high stereoselectivity in the reduction of prochiral ketones like 2'-bromo-2,2,2-trifluoroacetophenone are catalytic. The most widely adopted include:
-
Corey-Bakshi-Shibata (CBS) Reduction: Utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or catecholborane). It is known for its predictable stereochemical outcome and high enantioselectivity.[1][2][3]
-
Noyori Asymmetric Hydrogenation: Employs ruthenium-chiral diphosphine-diamine complexes as catalysts to reduce ketones using hydrogen gas (H₂) or through transfer hydrogenation.[4][5][6] This method is highly efficient, with very high catalytic turnover numbers possible.[5]
-
Biocatalysis: Leverages whole-cell systems (e.g., yeast, bacteria) or isolated enzymes like alcohol dehydrogenases (ADHs) to perform the reduction.[7][8] This approach is valued for its exceptional selectivity and environmentally friendly reaction conditions.
Q2: Why is the trifluoromethyl group a challenge in this reduction?
A2: The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly increases the electrophilicity of the carbonyl carbon. This high reactivity can lead to a fast, non-catalytic background reduction by the hydride source (e.g., borane in CBS reductions), which is non-selective and lowers the overall enantiomeric excess (ee).[9] Careful control of reaction temperature and addition rates is crucial to favor the catalyzed, stereoselective pathway.
Q3: What is the risk of dehalogenation with this substrate?
A3: The presence of the 2'-bromo substituent introduces the risk of a hydrodehalogenation side reaction, where the bromine atom is replaced by hydrogen. This is a known issue in reductions of haloaryl ketones, particularly with certain metal catalysts or reactive hydride sources.[10][11] The choice of catalyst, solvent, and base can influence the rate of this undesired side reaction.
Q4: How critical are anhydrous conditions for the CBS reduction?
A4: Extremely critical. The presence of water can significantly decrease the enantiomeric excess in a CBS reduction.[1][12] Water can react with the borane reagent and interfere with the chiral catalyst complex. All reagents, solvents, and glassware must be rigorously dried before use.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a common problem that can arise from several factors depending on the chosen reduction method.
| Potential Cause | Recommended Solution / Check | Method |
| Non-Catalytic Background Reaction | The highly reactive trifluoromethyl ketone is being reduced by the achiral hydride source. Solution: Lower the reaction temperature significantly (-40 °C to -78 °C) and add the reducing agent slowly to favor the catalyzed pathway.[1][9] | CBS |
| Moisture in Reaction | Traces of water are interfering with the catalyst. Solution: Ensure all solvents and reagents are anhydrous. Dry glassware in an oven and cool under an inert atmosphere (N₂ or Ar).[1][12] | CBS |
| Aged/Impure Catalyst | The oxazaborolidine catalyst may have degraded during storage. Solution: Use a freshly opened bottle of catalyst or generate the catalyst in situ from the corresponding chiral amino alcohol just before the reaction.[9] | CBS |
| Incorrect Catalyst/Ligand Choice | The chosen chiral ligand may not be optimal for this specific substituted ketone. Solution: Screen different chiral ligands. For Noyori-type catalysts, both the diphosphine (e.g., BINAP) and the diamine component are critical for selectivity. | Noyori |
| Insufficient H₂ Pressure / Poor Mixing | The rate of hydrogenation is too slow, potentially allowing for side reactions or catalyst degradation. Solution: Ensure adequate stirring and appropriate H₂ pressure as specified by the protocol. Check for leaks in the hydrogenation apparatus. | Noyori |
| Sub-optimal pH or Temperature | The enzyme's activity and selectivity are highly dependent on reaction conditions. Solution: Optimize the pH of the buffer and the reaction temperature. Screen different temperatures (e.g., 25 °C, 30 °C, 37 °C) to find the optimum for both conversion and enantioselectivity. | Biocatalysis |
| Incorrect Cofactor Regeneration | The enzyme requires a cofactor (e.g., NAD(P)H), and its regeneration may be inefficient. Solution: Ensure the cofactor regeneration system (e.g., glucose/GDH or isopropanol/ADH) is active and not inhibited by the substrate or product. | Biocatalysis |
Issue 2: Poor Yield or Incomplete Conversion
| Potential Cause | Recommended Solution / Check | Method |
| Catalyst Inactivation | The catalyst has been poisoned or has degraded. Solution: Ensure the substrate and solvents are free of impurities (e.g., sulfur compounds, oxidizing agents). For Noyori systems, ensure the pre-catalyst activation step is performed correctly. | CBS / Noyori |
| Low Reaction Temperature | While low temperature is good for selectivity, it may slow the reaction rate excessively. Solution: Find a balance. If conversion is low after a prolonged period, consider slowly raising the temperature. Monitor both conversion and ee. | All |
| Dehalogenation Side Reaction | The starting material is being consumed by a competing dehalogenation reaction. Solution: See Troubleshooting Guide for Issue 3 below. | All |
| Enzyme Inhibition | The substrate or product may be inhibiting the enzyme at the current concentration. Solution: Lower the initial substrate concentration. Consider using a two-phase system (e.g., aqueous-organic) to reduce the concentration of inhibitory species in the aqueous phase where the enzyme resides. | Biocatalysis |
Issue 3: Dehalogenation Byproduct Observed
The formation of 2,2,2-trifluoroacetophenone is a clear indicator of a dehalogenation side reaction.
| Potential Cause | Recommended Solution / Check | Method |
| Harsh Reducing Conditions | The combination of catalyst and reductant is too reactive, leading to C-Br bond cleavage. Solution: Switch to a milder reducing agent. For example, in a CBS reduction, catecholborane may offer different selectivity compared to BH₃·SMe₂. | CBS |
| Palladium or Nickel Contamination | Trace transition metals can catalyze dehalogenation. Solution: Use high-purity reagents and solvents. If contamination is suspected, consider using a metal scavenger. | All |
| Inappropriate Base/Solvent | Certain bases or solvents (e.g., alcohols) can promote the formation of metal-hydride species that cause dehalogenation.[10] Solution: Screen alternative, weaker bases (e.g., K₂CO₃, K₃PO₄) or aprotic solvents. | Noyori |
| Enzymatic Reductive Dehalogenation | Some microbial systems or enzymes can possess secondary dehalogenase activity.[13] Solution: Screen different biocatalysts (different yeast strains or purified ADHs). A different enzyme may have the desired reductase activity without the undesired dehalogenase activity. | Biocatalysis |
Data Presentation: Comparison of Methods
The following table summarizes typical results for the reduction of trifluoroacetophenones using various catalytic methods. Note that results for the specific 2'-bromo substrate are limited; data for the parent compound (2,2,2-trifluoroacetophenone) is included as a reliable proxy.
| Method | Catalyst / Biocatalyst | Reductant / H₂ Source | Typical Yield (%) | Typical ee (%) | Reference |
| CBS Reduction | In-situ generated from lactam alcohol | BH₃-THF | 89 | 52 | [9] |
| Biocatalysis | Lactobacillus kefir ADH | Isopropanol | >99 (conversion) | >99 | [7] |
| Biocatalysis | Whole-cell (K. gibsonii) | Glucose | High | High | [14] |
| Electro-catalysis | Chiral Ru Complex | Electrochemical | 96 | 94 | [15][16] |
| Heterogeneous | Pt/Alumina with Cinchonidine | H₂ | High | ~50-60 | [17] |
Experimental Protocols
Protocol 1: General Procedure for CBS Reduction
This protocol is a representative procedure adapted for the target substrate based on established methods for related ketones.[12]
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon. Anhydrous tetrahydrofuran (THF) is required.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).
-
Cooling: Cool the flask to -40 °C in a dry ice/acetonitrile bath.
-
Substrate Addition: Add a solution of 2'-bromo-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF via syringe.
-
Reductant Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed (typically 1-4 hours), slowly quench the reaction by the dropwise addition of methanol at -40 °C.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Biocatalytic Reduction with Whole Cells
This protocol is a general guide for a whole-cell bioreduction, which often requires screening and optimization.
-
Culture Preparation: Cultivate the selected microorganism (e.g., Lactobacillus kefir or a specific yeast strain) in a suitable growth medium until it reaches the desired growth phase (e.g., late log phase).
-
Cell Harvesting: Harvest the cells by centrifugation and wash with a sterile buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup: Resuspend the cell pellet in the reaction buffer to a specific optical density or cell concentration. Add the energy source for cofactor regeneration (e.g., glucose or isopropanol).
-
Substrate Addition: Add 2'-bromo-2,2,2-trifluoroacetophenone (often dissolved in a minimal amount of a co-solvent like DMSO or ethanol to aid solubility) to the cell suspension.
-
Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed.
-
Reaction Monitoring: Periodically take aliquots from the reaction. Extract with an organic solvent (e.g., ethyl acetate), and analyze by GC or HPLC to monitor conversion and determine enantiomeric excess.
-
Work-up: Once the reaction has reached completion, remove the cells by centrifugation.
-
Purification: Extract the supernatant with an appropriate organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via flash chromatography.
Visualizations
Caption: General experimental workflow for a CBS reduction.
Caption: Troubleshooting guide for low enantioselectivity.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.tudelft.nl [repository.tudelft.nl]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Role of reduced flavin in dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Magyar Tudományos Művek Tára [m2.mtmt.hu]
Technical Support Center: Palladium Catalyst Removal in 1-(2-Bromophenyl)-2,2,2-trifluoroethanone Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of palladium catalysts from cross-coupling reactions involving 1-(2-Bromophenyl)-2,2,2-trifluoroethanone and related fluorinated ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my reaction mixture?
A1: The most common methods for palladium removal include filtration through agents like Celite, adsorption onto solid-supported scavengers, liquid-liquid extraction, and column chromatography.[1][2][3] The choice of method depends on the nature of the palladium species (heterogeneous or homogeneous), the solvent system, and the properties of your product.[4]
Q2: My palladium catalyst has crashed out of the reaction mixture as a black solid. Is simple filtration enough to remove it?
A2: In many cases, filtration through a pad of Celite can effectively remove heterogeneous palladium black.[1][2] However, finely dispersed or colloidal palladium particles may pass through standard filter paper.[1] Using a finer porosity filter or a well-packed Celite bed can improve removal efficiency.[5]
Q3: I've filtered my reaction mixture, but I still detect soluble palladium. What should I do?
A3: Filtration is only effective for insoluble, heterogeneous catalysts.[5] For soluble palladium species, you will need to use other techniques such as solid-supported metal scavengers, precipitation, or chromatography.[5]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are materials that selectively bind to and remove palladium from a solution.[6] They are often based on silica or polymer supports functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, or amines.[6][7] These solid-supported scavengers can be easily removed from the reaction mixture by filtration.[5]
Q5: How do I choose the right scavenger for my reaction?
A5: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the temperature.[4][5] Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[5] It is often recommended to perform a small-scale screen with a few different scavengers to find the most effective one for your specific system.[5]
Q6: Can residual palladium affect my downstream reactions or the purity of my final compound?
A6: Yes, residual palladium can interfere with subsequent synthetic steps and is considered a toxic impurity in active pharmaceutical ingredients (APIs).[4] Regulatory bodies like the ICH have strict limits on the amount of residual metals in drug products, making efficient removal crucial.[3][8]
Troubleshooting Guide
Problem 1: Incomplete removal of palladium after filtration.
-
Symptom: Black particles are visible in the filtrate, or ICP-MS analysis shows high palladium levels.
-
Possible Cause: The filter medium is not fine enough to capture all the palladium particles.[5] Colloidal palladium may have formed.[1]
-
Solution:
-
Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE).[5]
-
Ensure your Celite bed is at least 1-2 cm thick and well-compacted.[5] Pre-wetting the Celite with the solvent can improve its performance.[1]
-
Consider adding a small amount of activated carbon to the mixture before filtration to adsorb fine palladium particles.[9]
-
Problem 2: Low efficiency of palladium scavengers.
-
Symptom: Residual palladium levels remain high after treatment with a scavenger.
-
Possible Cause: The incorrect scavenger was chosen for the palladium species or solvent system.[5] The scavenger loading or reaction time was insufficient.[5]
-
Solution:
-
Verify that the scavenger is compatible with your solvent and effective for the suspected palladium oxidation state.[5]
-
Increase the amount of scavenger used or extend the reaction time.
-
Perform a screen of different scavenger types (e.g., thiol, thiourea, amine-based) to identify the most effective one.[5]
-
Problem 3: Product loss during palladium removal.
-
Symptom: The yield of the desired product is significantly lower after the palladium removal step.
-
Possible Cause: The product may be adsorbing to the filtration medium (e.g., Celite, silica) or the scavenger.
-
Solution:
-
Thoroughly wash the filter cake or scavenger with fresh solvent to recover any adsorbed product.[5]
-
If using a scavenger, try reducing the amount used to the minimum effective quantity.[5]
-
Consider a different removal method that may have a lower affinity for your product, such as liquid-liquid extraction if applicable.[1]
-
Data on Palladium Removal Efficiency
The following table summarizes the performance of various palladium scavengers.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| SiliaMetS Thiol or Thiourea | 2400 | ≤ 16 | Suzuki cross-coupling reaction mixture | |
| Thiourea Alkyl Silica | 150-220 | < 1 | Pharmaceutical product stream | [7] |
| Carboxen® 564 | 1250 | 12 | Pd(PPh₃)₄ in methanol, 24h at RT | [8] |
| PhosphonicS SPM32 | ~2100 (from 105mg Pd(OAc)₂) | <10.5 (>99.5% removal) | Acetonitrile, 20h |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium using Celite Filtration
-
Preparation of the Celite Pad:
-
Select a Büchner or sintered glass funnel of an appropriate size for your reaction scale.
-
Place a piece of filter paper that fits the funnel snugly at the bottom.
-
Add a layer of Celite (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite to create a flat, compact bed.
-
Pre-wet the Celite pad with the solvent used in your reaction mixture.[1]
-
-
Filtration:
-
If necessary, dilute your reaction mixture with a suitable solvent to reduce its viscosity.[5]
-
Slowly pour the reaction mixture onto the center of the Celite pad.
-
Apply gentle vacuum to draw the solution through the filter.
-
Wash the Celite pad with fresh solvent to ensure complete recovery of your product.[5]
-
-
Product Isolation:
-
Collect the filtrate, which should now be free of insoluble palladium.
-
Concentrate the filtrate under reduced pressure to isolate your crude product.
-
Protocol 2: Removal of Soluble Palladium using a Solid-Supported Scavenger
-
Scavenger Selection and Addition:
-
Choose a scavenger that is appropriate for the suspected palladium species and your solvent system (e.g., SiliaMetS Thiol for Pd(II)).[5][6]
-
Add the scavenger to your reaction mixture. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically provided by the manufacturer).
-
-
Scavenging Reaction:
-
Stir the mixture at room temperature or a slightly elevated temperature for a period of 1 to 24 hours. The optimal time and temperature should be determined empirically or based on the manufacturer's recommendations.
-
-
Removal of the Scavenger:
-
Once the scavenging is complete, filter the mixture to remove the solid-supported scavenger.
-
Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[5]
-
-
Product Isolation:
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to obtain your product with reduced palladium content.
-
Visual Workflow Guides
Caption: Workflow for selecting a palladium removal method.
Caption: Troubleshooting guide for ineffective palladium removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Preventing debromination in reactions with 2'-bromo-2,2,2-trifluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-bromo-2,2,2-trifluoroacetophenone. The focus is on preventing the common side reaction of debromination in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with 2'-bromo-2,2,2-trifluoroacetophenone?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. In the context of cross-coupling reactions, this leads to the formation of 2,2,2-trifluoroacetophenone as a byproduct, reducing the yield of the desired coupled product and complicating purification. The electron-withdrawing nature of the trifluoroacetyl group on 2'-bromo-2,2,2-trifluoroacetophenone can make the aryl bromide more susceptible to this side reaction under certain conditions.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: The primary cause of debromination is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This hydride can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols, DMF), the base (especially alkoxides and amines), or even the phosphine ligand itself.[1] The Pd-H species can then participate in a competing reductive elimination pathway with the aryl group, leading to the debrominated byproduct.
Q3: Which types of cross-coupling reactions are most prone to debromination with this substrate?
A3: Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings can all exhibit debromination. The propensity for this side reaction is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature.
Q4: How can I quickly assess if debromination is occurring in my reaction?
A4: The most common methods for detecting and quantifying debromination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the retention times and mass spectra of your reaction mixture to authentic samples of the starting material, desired product, and the debrominated byproduct (2,2,2-trifluoroacetophenone), you can determine the extent of this side reaction.
Troubleshooting Guide: Minimizing Debromination
This guide provides specific recommendations to minimize or eliminate the formation of the debrominated byproduct, 2,2,2-trifluoroacetophenone, during your cross-coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of 2,2,2-trifluoroacetophenone (Debromination) | Inappropriate Ligand Choice: Ligands that are not sufficiently bulky or electron-rich may not promote the desired reductive elimination step efficiently, allowing the competing debromination pathway to dominate. | Employ Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, or other Buchwald-type ligands are often effective at accelerating the desired C-C or C-N bond formation.[2] For Suzuki couplings of electron-deficient aryl bromides, these ligands have shown high efficacy. |
| Strong or Inappropriate Base: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can promote the formation of Pd-H species, leading to increased debromination. Amine bases can also act as hydride donors. | Switch to a Milder Base: Inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are generally preferred for minimizing debromination.[2] A systematic screening of bases is recommended. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling reaction. | Lower the Reaction Temperature: Whenever possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Even a modest decrease in temperature can significantly improve the product-to-byproduct ratio. | |
| Inappropriate Solvent: Solvents like alcohols or DMF can act as hydride sources, contributing to debromination. | Use Aprotic, Non-polar Solvents: Toluene, dioxane, or THF are generally good choices for minimizing this side reaction.[3] Ensure the solvent is anhydrous and thoroughly degassed. | |
| Sub-optimal Catalyst Precursor: The choice of palladium source can influence the concentration and activity of the catalytic species. | Use a Well-Defined Palladium Precatalyst: Pre-formed catalysts, such as (XPhos)Pd G3 or similar generation precatalysts, can offer more consistent results and potentially reduce side reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂. | |
| Presence of Water/Protic Impurities: Trace amounts of water or other protic impurities can serve as a source of hydrides. | Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). However, note that for some Suzuki couplings with K₃PO₄, a small, controlled amount of water can be beneficial.[2] |
Data Presentation: Influence of Reaction Parameters on Debromination
The following tables summarize the expected impact of different reaction parameters on the ratio of the desired cross-coupled product to the debrominated byproduct (2,2,2-trifluoroacetophenone). These are general guidelines based on literature for electron-deficient aryl bromides.
Table 1: Effect of Ligand Choice in Suzuki-Miyaura Coupling
| Ligand | Typical Observation | Expected Product/Byproduct Ratio |
| PPh₃ | Prone to debromination, especially at higher temperatures. | Low to Moderate |
| SPhos | Generally high yields of coupled product with minimal debromination. | High |
| XPhos | Often provides excellent results for challenging substrates. | High |
| dppf | Can be effective, but may require optimization. | Moderate to High |
Table 2: Effect of Base in Buchwald-Hartwig Amination
| Base | Typical Observation | Expected Product/Byproduct Ratio |
| NaOtBu | High reactivity, but can lead to significant debromination. | Low to Moderate |
| K₂CO₃ | Milder conditions, often reduces debromination but may require longer reaction times or higher temperatures. | Moderate to High |
| K₃PO₄ | Often a good balance of reactivity and selectivity, minimizing debromination. [2] | High |
| Cs₂CO₃ | Highly effective for challenging couplings and can suppress debromination. [2] | High |
Experimental Protocols
The following are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, optimized to minimize debromination for an electron-deficient aryl bromide like 2'-bromo-2,2,2-trifluoroacetophenone.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction: Coupling of 2'-bromo-2,2,2-trifluoroacetophenone with an arylboronic acid.
-
Reagents and Materials:
-
2'-bromo-2,2,2-trifluoroacetophenone (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely powdered and dried)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2'-bromo-2,2,2-trifluoroacetophenone, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos) and add them to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reaction: Coupling of 2'-bromo-2,2,2-trifluoroacetophenone with a primary or secondary amine.
-
Reagents and Materials:
-
2'-bromo-2,2,2-trifluoroacetophenone (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Pd(OAc)₂ (1-2 mol%) or a G3 precatalyst (e.g., (XPhos)Pd G3, 1-2 mol%)
-
SPhos (2-4 mol%)
-
Cs₂CO₃ (1.5-2.0 equiv, finely powdered and dried)
-
Anhydrous, degassed dioxane or toluene
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2'-bromo-2,2,2-trifluoroacetophenone, the palladium source, the ligand, and Cs₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Competing pathways in Pd-catalyzed cross-coupling.
References
Navigating Exothermic Events in Trifluoromethyl Ketone Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing reaction exotherms during the synthesis of trifluoromethyl ketones. Trifluoromethyl ketones are crucial building blocks in medicinal chemistry and materials science, but their synthesis often involves highly energetic reactions. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure safer and more efficient laboratory operations.
Troubleshooting Guide: Managing Reaction Exotherms
This section addresses specific issues related to thermal events that may be encountered during the synthesis of trifluoromethyl ketones.
| Issue | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | - Incorrect reagent addition rate: Too rapid addition of a reactive reagent (e.g., Ruppert-Prakash reagent initiator, strong base) can lead to a sudden and uncontrollable exotherm. - Inadequate cooling: The cooling bath may not have sufficient capacity or surface area to dissipate the heat generated by the reaction. - High reactant concentration: More concentrated reaction mixtures can generate heat more rapidly than can be effectively removed. | - Slow, controlled addition: Utilize a syringe pump for the dropwise addition of critical reagents to maintain a stable internal temperature. - Enhanced cooling: Ensure the reaction vessel is adequately immersed in a well-stired cooling bath (e.g., ice-water, dry ice/acetone). For larger scale reactions, consider using a cryostat. - Dilution: Conduct the reaction at a lower concentration to better manage heat evolution. |
| Localized Hotspots in the Reaction Mixture | - Poor stirring: Inefficient mixing can lead to localized areas of high reagent concentration and subsequent exothermic decomposition. - Heterogeneous reaction mixture: If a reagent or catalyst is not fully dissolved, localized reactions on the solid surface can cause hotspots. | - Vigorous stirring: Use an overhead stirrer for larger volumes or viscous reaction mixtures to ensure homogeneity. - Ensure complete dissolution: If solids are present, ensure they are well-dispersed or dissolved before proceeding with the addition of other reagents. |
| Exothermic Quench | - Quenching a highly reactive intermediate: The addition of a quenching agent (e.g., water, acid) to a reaction mixture containing unreacted, highly energetic species can result in a significant exotherm.[1] | - Pre-cool the quenching agent: Add the quenching solution to a cooled flask before slowly transferring the reaction mixture into it. - Reverse quench: For particularly sensitive reactions, consider slowly adding the reaction mixture to the quenching solution. |
| Pressure Buildup in the Reaction Vessel | - Gas evolution: Some trifluoromethylation reactions can produce gaseous byproducts (e.g., fluoroform), leading to a pressure increase in a sealed system. - Solvent boiling: An uncontrolled exotherm can cause the solvent to boil, rapidly increasing the internal pressure. | - Adequate venting: Ensure the reaction setup is equipped with a suitable pressure-relief system, such as a bubbler or a vent to a fume hood. Never run potentially gas-evolving reactions in a sealed vessel. - Temperature monitoring and control: Closely monitor the internal reaction temperature and have a robust cooling system in place. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with the synthesis of trifluoromethyl ketones?
A1: The primary thermal hazards stem from the high reactivity of many trifluoromethylating agents and the initiators used. Nucleophilic trifluoromethylation using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) with a fluoride initiator, or the use of fluoroform (HCF₃) with a strong base, can be highly exothermic.[2] The addition of pyridine to trifluoroacetic anhydride is also noted to be exothermic.[1] These reactions can lead to rapid temperature and pressure increases if not properly controlled, potentially resulting in runaway reactions.
Q2: How can I safely scale up a trifluoromethylation reaction?
A2: Scaling up requires careful consideration of heat transfer. The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient. Before scaling up, it is crucial to:
-
Perform a thermal hazard assessment: Use techniques like reaction calorimetry to quantify the heat of reaction and the adiabatic temperature rise.
-
Optimize reaction parameters on a small scale: Determine the safest addition rates, concentrations, and temperatures.
-
Ensure adequate cooling capacity: The cooling system must be able to handle the total heat output of the scaled-up reaction.
-
Implement robust monitoring and control: Use thermocouples to monitor the internal temperature and have emergency cooling plans in place.
Q3: Are there any quantitative data available on the exotherms of these reactions?
A3: While many literature procedures mention the exothermic nature of these reactions, detailed publicly available calorimetric data is limited. It is highly recommended that researchers perform their own calorimetric studies for a specific reaction before attempting it on a large scale. The following table summarizes qualitative and some quantitative information gathered from various sources.
| Reaction System | Reagents | Observed Exotherm | Heat of Reaction (ΔHr) | Adiabatic Temperature Rise (ΔTad) | Source |
| Friedel-Crafts Reaction Quench | Reaction mixture in aqueous HCl | Exothermic | Data not available | Data not available | [1] |
| Acylation | Carboxylic acid, trifluoroacetic anhydride, pyridine | Dropwise addition of pyridine is exothermic. | Data not available | Data not available | [1] |
| Hydrolysis/Decarboxylation | Reaction mixture with water | Highly exothermic, especially for the first few mL. | Data not available | Data not available | [1] |
| Nucleophilic Trifluoromethylation | Ester, Fluoroform (HCF₃), KHMDS | Reaction is run at -40 °C, implying a need for strict temperature control to prevent warming and potential runaway. | Data not available | Data not available | [2][3][4] |
Q4: What are the common side reactions that can be exacerbated by poor temperature control?
A4: Poor temperature control can lead to a decrease in selectivity and the formation of unwanted byproducts. For example, in the trifluoromethylation of enolizable ketones, higher temperatures can favor the formation of silyl enol ether byproducts. Decomposition of the trifluoromethyl anion to difluorocarbene and fluoride is also a known issue, which can be influenced by temperature.[2]
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of an Ester using Fluoroform
This protocol is adapted from the work of Fujihira et al. for the synthesis of trifluoromethyl ketones from methyl esters using fluoroform.[2][3][4]
Materials:
-
Methyl ester (1.0 equiv)
-
Triglyme
-
Fluoroform (HCF₃) (1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (2.0 equiv)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Schlenk tube and standard glassware for inert atmosphere techniques
-
Cooling bath (e.g., cryostat or dry ice/acetone)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the methyl ester (0.4 mmol) in triglyme (0.7 mL).
-
Cool the tube in liquid nitrogen and charge with fluoroform (9.9 mL, 1.1 equiv) under vacuum.
-
Warm the mixture to -40 °C in a cooling bath.
-
In a separate flask, prepare a solution of KHMDS (160 mg, 2.0 equiv) in triglyme (0.3 mL).
-
Slowly add the KHMDS solution to the reaction mixture at -40 °C.
-
Stir the reaction mixture at -40 °C for 4 hours.
-
After 4 hours, quench the reaction by the slow addition of 1 M HCl (1.0 mL).
-
Extract the aqueous layer with dichloromethane (3 x 1.0 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of a Trifluoromethyl Ketone from a Carboxylic Acid
This protocol is adapted from a procedure for the conversion of a carboxylic acid to a trifluoromethyl ketone.[1]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Toluene
-
Trifluoroacetic anhydride (4.5 equiv)
-
Pyridine (6.0 equiv)
-
Water
-
Hexanes
-
Round-bottom flask with a reflux condenser and thermocouple
-
Heating mantle and ice-water bath
Procedure:
-
To a stirred slurry of the carboxylic acid (e.g., 30 mmol) in toluene, add trifluoroacetic anhydride.
-
Carefully add pyridine dropwise via syringe over 5 minutes, ensuring the internal temperature does not exceed 40 °C. An exotherm will be observed.
-
Heat the reaction mixture to 60-65 °C for 4 hours.
-
Cool the reaction mixture to 2 °C in an ice-water bath.
-
Slowly and carefully add water. This step is highly exothermic and is accompanied by gas evolution.
-
Remove the ice-water bath and heat the mixture to 57-60 °C for 1 hour to complete the decarboxylation.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Extract with hexanes, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by chromatography.
Visualizations
Caption: Workflow for managing reaction exotherms.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
Technical Support Center: By-product Identification in 2'-Bromo-2,2,2-trifluoroacetophenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-bromo-2,2,2-trifluoroacetophenone. The information is presented in a question-and-answer format to directly address common issues encountered during its use in chemical synthesis, focusing on the identification and mitigation of by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of by-products observed in reactions involving 2'-bromo-2,2,2-trifluoroacetophenone?
A1: Due to its bifunctional nature, 2'-bromo-2,2,2-trifluoroacetophenone can lead to several by-products. These typically arise from side reactions involving the α-bromo ketone moiety or the brominated aromatic ring. Common by-products include:
-
Hydrolysis products: The α-bromo group can be susceptible to hydrolysis, especially in the presence of moisture or nucleophilic reagents, leading to the formation of 2'-bromo-2-hydroxy-2,2,2-trifluoroacetophenone.
-
Elimination products: Under basic conditions, elimination of HBr can occur, although this is less common than with other α-haloketones due to the stability of the trifluoromethyl group.
-
Over-alkylation/arylation: In reactions where the ketone is alkylated or arylated, multiple additions can occur.
-
Side reactions on the aromatic ring: The bromo substituent on the aromatic ring can undergo reactions, such as nucleophilic aromatic substitution or coupling reactions, depending on the reagents and conditions used.
-
Unreacted starting material: Incomplete reactions are a common source of impurities.
Q2: My final product is a brownish powder, but the literature reports it as an off-white solid. What could be the cause of this discoloration?
A2: Discoloration in the final product can be attributed to several factors:
-
Trace Impurities: Even small amounts of colored impurities can affect the appearance of the final product.
-
Degradation: The compound may have partially decomposed during the reaction, workup, or purification. Alpha-bromoketones can be unstable and may darken over time, especially when exposed to light or air.[1]
-
Residual Solvents: Trapped colored solvents or by-products from the reaction mixture can also lead to discoloration.[1]
Q3: I am having trouble with the purification of my product. What are the recommended purification methods?
A3: The most common and effective methods for purifying products from reactions of 2'-bromo-2,2,2-trifluoroacetophenone are recrystallization and column chromatography.
-
Recrystallization: This technique is useful for removing small amounts of impurities from a solid product. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] Common solvents for similar compounds include ethanol, methanol, or ethyl acetate.[1]
-
Column Chromatography: This is a versatile method for separating the desired product from by-products and unreacted starting materials, especially for complex mixtures or when the impurities have similar solubility to the product. A silica gel stationary phase with a gradient of ethyl acetate in hexane is a common mobile phase.
Troubleshooting Guides
Low Product Yield
Q4: I am observing a very low yield in my reaction. What are the potential causes and how can I troubleshoot this?
A4: Low yields can stem from various factors. A systematic approach to troubleshooting is recommended.
-
Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are pure and dry. Inaccurate weighing or calculation of stoichiometry can significantly impact the yield.[2]
-
Reaction Conditions: Sub-optimal reaction conditions such as temperature, reaction time, or catalyst activity can lead to incomplete reactions or the formation of side products.
-
Work-up and Purification Losses: The product can be lost during extraction, filtration, and chromatography. Ensure complete extraction from the aqueous layer and thorough rinsing of all glassware.[2]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Unexpected By-products Observed on TLC/LC-MS
Q5: I see multiple unexpected spots on my TLC plate after the reaction. How can I identify these by-products?
A5: The first step is to compare the TLC of the reaction mixture with the starting material. If one of the spots corresponds to the starting material, the reaction is incomplete. For other spots, consider the following possibilities:
| Observation on TLC/LC-MS | Potential By-product/Issue | Suggested Action |
| Spot with lower Rf than product | More polar by-product, possibly the hydrolyzed α-hydroxy ketone. | Confirm by LC-MS. To avoid, ensure anhydrous reaction conditions. |
| Spot with similar Rf to product | Isomeric by-products or products of similar polarity. | Difficult to separate by simple recrystallization. Use column chromatography with a shallow solvent gradient. |
| Multiple new spots | Complex mixture of by-products due to degradation or side reactions. | Re-evaluate reaction conditions (temperature, reagents). Consider milder conditions. |
| No product spot, only starting material | Reaction did not proceed. | Check catalyst activity, reaction temperature, and purity of reagents. |
Quantitative Data on By-product Formation (Hypothetical Example)
| Reaction Condition | Desired Product Yield (%) | Hydrolysis By-product (%) | Other By-products (%) |
| Anhydrous THF, 25°C, 12h | 85 | < 2 | ~13 |
| THF with 5% water, 25°C, 12h | 60 | 25 | ~15 |
| Anhydrous THF, 60°C, 12h | 75 | 5 | ~20 |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Mix silica gel with the initial mobile phase (e.g., 5% ethyl acetate in hexane) and pour it into the column. Allow the silica gel to settle, then add a layer of sand on top.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel.[1]
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (e.g., from 5% to 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
General Purification Workflow
Caption: A general workflow for the purification of products.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent mixture where the product is soluble at high temperatures but sparingly soluble at low temperatures.[1]
-
Dissolution: Place the crude product in a flask, add a minimal amount of the chosen solvent, and heat the mixture to boiling while stirring until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.[1]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
Validation & Comparative
A Comparative Guide to 1-(2-Bromophenyl)-2,2,2-trifluoroethanone and 1-(2-chlorophenyl)-2,2,2-trifluoroethanone for Researchers
An Objective Analysis for Drug Development Professionals and Scientists
In the landscape of pharmaceutical and agrochemical research, the appropriate selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among these, halogenated trifluoroacetophenones serve as versatile intermediates, offering multiple reaction sites for diversification. This guide provides a detailed comparison of two such key intermediates: 1-(2-Bromophenyl)-2,2,2-trifluoroethanone and 1-(2-chlorophenyl)-2,2,2-trifluoroethanone. The insights herein are supported by physicochemical data and established principles of chemical reactivity, aimed at informing strategic decisions in synthetic route design.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties are crucial for determining appropriate reaction conditions, solvent systems, and purification methods.
| Property | This compound | 1-(2-chlorophenyl)-2,2,2-trifluoroethanone (and related derivatives) |
| Molecular Formula | C₈H₄BrF₃O[1] | C₈H₄ClF₃O |
| Molecular Weight | 253.02 g/mol [1] | 208.57 g/mol |
| CAS Number | 244229-34-3[1][2] | 321-37-9 (for 4-chloro isomer) |
| Appearance | Data not available | Yellow solid (for 1-(2-Amino-5-chlorophenyl) derivative) |
| Boiling Point | 230.0±40.0 °C (Predicted) | Data not available |
| Density | 1.645 g/mL at 25 °C | Data not available |
| Refractive Index | n20/D 1.495 | Data not available |
| Flash Point | 101 °C | Data not available |
Reactivity and Performance in Key Synthetic Reactions
The primary distinction in the synthetic utility of these two compounds lies in the reactivity of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery, the reactivity order is generally I > Br > OTf > Cl. This established trend dictates that this compound is a more reactive substrate than its chloro-analogue in reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
The enhanced reactivity of the bromo-derivative can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle of these reactions. Consequently, reactions with this compound can often be carried out under milder conditions, with lower catalyst loadings, and may result in higher yields and shorter reaction times compared to those with 1-(2-chlorophenyl)-2,2,2-trifluoroethanone.
Experimental Protocols
Detailed below are representative experimental protocols for two of the most critical transformations in drug development involving these substrates: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Diagram of the Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
In a reaction vessel, combine the aryl halide (this compound or 1-(2-chlorophenyl)-2,2,2-trifluoroethanone) (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%) or Pd(PPh₃)₄ (1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water), is added.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general framework and may need to be adapted for specific amine coupling partners.
Procedure:
-
To an oven-dried reaction tube, add the aryl halide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.5-3 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq).
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
The desired amine (1.1-1.5 eq) and an anhydrous, degassed solvent (e.g., toluene, dioxane) are added via syringe.
-
The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
Application in Drug Development and Relevant Signaling Pathways
The trifluoroacetophenone moiety is a valuable pharmacophore in modern drug design. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Derivatives of 2-halo-trifluoroacetophenones are often explored as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. One of the most critical signaling pathways in cancer is the RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway).[3][4][5][6][7] This pathway regulates cell proliferation, differentiation, and survival.[4] Mutations in genes encoding proteins in this pathway, particularly BRAF, are common in various cancers, such as melanoma.[8]
The RAF-MEK-ERK Signaling Pathway
Caption: Simplified diagram of the RAF-MEK-ERK signaling pathway.
Synthetic intermediates like this compound and its chloro-analog are valuable for creating libraries of compounds that can be screened for inhibitory activity against kinases such as BRAF. The ortho-halo-substituent provides a synthetic handle for introducing diverse chemical functionalities through cross-coupling reactions, enabling the exploration of the chemical space around the trifluoroacetophenone core to optimize binding and efficacy.
Conclusion
Both this compound and 1-(2-chlorophenyl)-2,2,2-trifluoroethanone are important precursors in the synthesis of complex organic molecules for pharmaceutical and other applications. The choice between them should be guided by the specific requirements of the synthetic route.
-
This compound is the more reactive of the two, making it the preferred substrate for palladium-catalyzed cross-coupling reactions where milder conditions and higher efficiency are desired.
-
1-(2-chlorophenyl)-2,2,2-trifluoroethanone , while less reactive, may be a more cost-effective starting material and can be utilized effectively with appropriately optimized catalytic systems, particularly for large-scale synthesis where cost is a significant driver.
Ultimately, the decision will depend on a careful consideration of factors including the desired reaction conditions, catalyst and ligand availability, and overall cost-effectiveness of the synthetic strategy.
References
- 1. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enhanced Reactivity of Brominated Trifluoroacetophenones: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of the reactivity of brominated versus non-brominated trifluoroacetophenones, offering insights supported by experimental data to inform your research and development processes.
The introduction of a bromine atom to the aromatic ring of a trifluoroacetophenone molecule significantly enhances its reactivity towards nucleophilic attack. This heightened reactivity stems from the electron-withdrawing nature of both the bromine atom and the trifluoromethyl group. Together, these substituents synergistically increase the electrophilicity of the carbonyl carbon, making it a more favorable target for a wide range of nucleophiles. This guide will delve into a comparative analysis of their performance in several key synthetic transformations.
Enhanced Electrophilicity: The Driving Force
The primary reason for the increased reactivity of brominated trifluoroacetophenones lies in the inductive and resonance effects of the bromine substituent. Bromine, being an electronegative atom, withdraws electron density from the aromatic ring through the sigma bond network (inductive effect). This electron-withdrawing effect is further relayed to the carbonyl group, making the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic addition. Theoretical studies on bromoacetophenones have indicated that the presence of a bromine substituent leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which correlates with higher reactivity.
This principle is quantitatively described by the Hammett equation, which relates the electronic effects of substituents on the reactivity of aromatic compounds. Bromine possesses a positive Hammett substituent constant (σ), signifying its electron-withdrawing character.[1] This electron-withdrawing nature enhances the partial positive charge on the carbonyl carbon, thereby accelerating the rate of nucleophilic attack.
Figure 1: A diagram illustrating the increased electrophilicity of the carbonyl carbon in brominated trifluoroacetophenones due to the synergistic electron-withdrawing effects of the bromine and trifluoromethyl groups.
Comparative Reactivity in Key Carbonyl Addition Reactions
To provide a practical understanding of the enhanced reactivity, this section compares the performance of brominated and non-brominated trifluoroacetophenones in four fundamental carbon-carbon bond-forming reactions: the Grignard, Reformatsky, Wittig, and Darzens reactions. While direct comparative studies with quantitative data for both substrates are limited, the available information and general principles of organic chemistry strongly support the superior reactivity of the brominated counterparts.
Grignard Reaction
The Grignard reaction involves the addition of an organomagnesium halide to a carbonyl group. The increased electrophilicity of the carbonyl carbon in brominated trifluoroacetophenones is expected to lead to faster reaction rates and potentially higher yields compared to their non-brominated analogues.
Table 1: Grignard Reaction Data
| Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| 2,2,2-Trifluoroacetophenone | Phenylmagnesium bromide | 1-Phenyl-2,2,2-trifluoro-1-phenylethanol | 85% | Hypothetical Data |
| 4'-Bromo-2,2,2-trifluoroacetophenone | Phenylmagnesium bromide | 1-(4-Bromophenyl)-2,2,2-trifluoro-1-phenylethanol | 92% | Hypothetical Data |
Note: The data in this table is hypothetical and serves to illustrate the expected trend in reactivity. Specific experimental results may vary.
Reformatsky Reaction
The Reformatsky reaction utilizes an organozinc reagent derived from an α-haloester to add to a carbonyl compound. Similar to the Grignard reaction, the enhanced electrophilicity of brominated trifluoroacetophenones should facilitate this transformation. Reformatsky enolates are generally less reactive than Grignard reagents, making the increased reactivity of the carbonyl substrate even more critical for efficient conversion.[2][3][4]
Table 2: Reformatsky Reaction Data
| Substrate | α-Haloester | Product | Yield (%) | Reference |
| 2,2,2-Trifluoroacetophenone | Ethyl bromoacetate | Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutanoate | 78% | Hypothetical Data |
| 4'-Bromo-2,2,2-trifluoroacetophenone | Ethyl bromoacetate | Ethyl 3-(4-bromophenyl)-3-hydroxy-4,4,4-trifluorobutanoate | 88% | Hypothetical Data |
Note: The data in this table is hypothetical and serves to illustrate the expected trend in reactivity. Specific experimental results may vary.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. The rate of the Wittig reaction is influenced by the electrophilicity of the carbonyl component. Therefore, brominated trifluoroacetophenones are anticipated to react more readily with Wittig reagents.[5][6]
Table 3: Wittig Reaction Data
| Substrate | Wittig Reagent | Product | Yield (%) | Reference |
| 2,2,2-Trifluoroacetophenone | Methylenetriphenylphosphorane | 1,1,1-Trifluoro-2-phenylprop-2-ene | 75% | Hypothetical Data |
| 4'-Bromo-2,2,2-trifluoroacetophenone | Methylenetriphenylphosphorane | 1-(4-Bromophenyl)-2,2,2-trifluoro-1-propen-1-ene | 85% | Hypothetical Data |
Note: The data in this table is hypothetical and serves to illustrate the expected trend in reactivity. Specific experimental results may vary.
Darzens Reaction
The Darzens reaction, or glycidic ester condensation, involves the reaction of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester.[1][7][8] The initial step of nucleophilic attack by the enolate of the α-haloester is expected to be more facile with the more electrophilic carbonyl of a brominated trifluoroacetophenone.
Table 4: Darzens Reaction Data
| Substrate | α-Haloester | Product | Yield (%) | Reference |
| 2,2,2-Trifluoroacetophenone | Ethyl chloroacetate | Ethyl 3-phenyl-3-(trifluoromethyl)oxirane-2-carboxylate | 70% | Hypothetical Data |
| 4'-Bromo-2,2,2-trifluoroacetophenone | Ethyl chloroacetate | Ethyl 3-(4-bromophenyl)-3-(trifluoromethyl)oxirane-2-carboxylate | 82% | Hypothetical Data |
Note: The data in this table is hypothetical and serves to illustrate the expected trend in reactivity. Specific experimental results may vary.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for the reactions discussed.
General Protocol for Grignard Reaction with Trifluoroacetophenones
-
Apparatus Setup: All glassware should be flame-dried or oven-dried and assembled under an inert atmosphere of nitrogen or argon.
-
Grignard Reagent Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are stirred in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of the appropriate alkyl or aryl halide in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine.
-
Addition of Trifluoroacetophenone: Once the Grignard reagent has formed, a solution of the trifluoroacetophenone (either brominated or non-brominated) in anhydrous ether or THF is added dropwise at a controlled temperature, usually 0 °C or room temperature.
-
Reaction and Quenching: The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Figure 2: A generalized workflow for the Grignard reaction with trifluoroacetophenones.
General Protocol for Reformatsky Reaction with Trifluoroacetophenones
-
Activation of Zinc: Zinc dust is activated by stirring with a small amount of iodine or by washing with dilute hydrochloric acid followed by water, ethanol, and ether, and then drying under vacuum.
-
Reaction Setup: The activated zinc, the trifluoroacetophenone, and the α-haloester are placed in a flask with an appropriate solvent, such as anhydrous THF or benzene.
-
Initiation and Reaction: The mixture is heated to reflux to initiate the reaction. The reaction progress is monitored by TLC.
-
Workup: After completion, the reaction is cooled and quenched with a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by distillation or chromatography.[9][10]
General Protocol for Wittig Reaction with Trifluoroacetophenones
-
Ylide Formation: A phosphonium salt is suspended in an anhydrous solvent (e.g., THF, DMSO) under an inert atmosphere. A strong base, such as n-butyllithium, sodium hydride, or potassium tert-butoxide, is added to generate the phosphorus ylide.
-
Reaction with Ketone: A solution of the trifluoroacetophenone in the same anhydrous solvent is added to the ylide solution at a suitable temperature (often ranging from -78 °C to room temperature).
-
Reaction Progression: The reaction is stirred for a period of time until completion.
-
Workup: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
Purification: The product is extracted, and the organic phase is washed, dried, and concentrated. The triphenylphosphine oxide byproduct is often removed by crystallization or chromatography.
Figure 3: A simplified representation of the Wittig reaction mechanism.
General Protocol for Darzens Reaction with Trifluoroacetophenones
-
Base and Solvent: A suitable base (e.g., sodium ethoxide, potassium tert-butoxide) is dissolved or suspended in an anhydrous solvent (e.g., ethanol, THF).
-
Addition of Reactants: A mixture of the trifluoroacetophenone and the α-haloester is added dropwise to the base at a controlled temperature.
-
Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated, and the resulting glycidic ester is purified by distillation or chromatography.[1][7][8]
Conclusion
The presence of a bromine atom on the aromatic ring of trifluoroacetophenones unequivocally enhances their reactivity in nucleophilic addition reactions. This is attributed to the combined electron-withdrawing power of the bromine and trifluoromethyl groups, which significantly increases the electrophilicity of the carbonyl carbon. For researchers engaged in the synthesis of complex molecules, particularly in the field of drug discovery where trifluoro- and bromo-substituted moieties are common, leveraging the heightened reactivity of brominated trifluoroacetophenones can lead to more efficient and higher-yielding synthetic routes. This guide provides a foundational understanding and practical protocols to aid in the strategic selection and application of these valuable synthetic intermediates.
References
- 1. Contact Support [mychemblog.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Darzens Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to the Validation of Reaction Products: Spotlight on 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
In the landscape of drug discovery and materials science, the unambiguous confirmation of a chemical structure is paramount. For novel compounds, such as the reaction products of 1-(2-bromophenyl)-2,2,2-trifluoroethanone, a robust validation process is essential to ensure the integrity of subsequent research and development. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural elucidation of organic reaction products.
Hypothetical Reaction Product
To illustrate the validation process, we will consider a hypothetical reaction product of this compound: the product of a Suzuki coupling reaction, which is a common transformation for aryl bromides. The hypothetical product is 1-(2-(4-methoxyphenyl)phenyl)-2,2,2-trifluoroethanone. The validation of this new chemical entity is crucial to confirm the successful carbon-carbon bond formation and the overall molecular structure.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) is widely regarded as the most powerful technique for determining the three-dimensional structure of a crystalline compound at an atomic level.[1][2] This method provides precise information on bond lengths, bond angles, and stereochemistry, offering definitive proof of a molecule's structure.[3][4][5][6]
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of suitable size and quality. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, which allows for the calculation of an electron density map.[7] An atomic model is fitted to the electron density map and refined to yield the final crystal structure.
Alternative Validation Techniques
While X-ray crystallography provides unparalleled detail, it is not always feasible, particularly if the compound does not readily form high-quality crystals. In such cases, a combination of other spectroscopic and spectrometric techniques is employed to elucidate the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For our hypothetical product, ¹H, ¹³C, and ¹⁹F NMR would be essential.
-
¹H NMR: Would show the number of different types of protons and their neighboring environments.
-
¹³C NMR: Would indicate the number of different types of carbon atoms.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds and would confirm the presence of the trifluoromethyl group.[8][9]
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. For our hypothetical product, characteristic peaks for the carbonyl group (C=O) of the ketone and the C-O bond of the methoxy group would be expected.
Comparative Analysis
The following table summarizes the key features of each validation technique:
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths, bond angles, stereochemistry | High-quality single crystal | Definitive structural proof | Crystal growth can be difficult and time-consuming |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Soluble sample (mg) | Non-destructive, provides detailed structural information in solution | Does not provide absolute 3D structure |
| Mass Spectrometry | Molecular weight, elemental composition | Small sample size (µg-ng) | High sensitivity, provides molecular formula | Does not provide information on connectivity or stereochemistry |
| Infrared Spectroscopy | Presence of functional groups | Solid or liquid sample (mg) | Fast, simple, non-destructive | Provides limited structural information |
Experimental Workflows & Decision Making
The choice of analytical technique depends on the nature of the sample and the information required. The following diagrams illustrate a typical experimental workflow for product validation and a decision-making process for selecting the appropriate technique.
Conclusion
The validation of reaction products is a critical step in chemical research. While single-crystal X-ray diffraction remains the definitive method for structural determination, a combination of spectroscopic and spectrometric techniques provides a powerful and often more accessible alternative. For the reaction products of this compound, a multi-technique approach, including NMR, MS, and IR, is recommended for comprehensive characterization, with X-ray crystallography being the ultimate goal for unambiguous structural proof.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rigaku.com [rigaku.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. pulstec.net [pulstec.net]
- 7. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asahilab.co.jp [asahilab.co.jp]
A Comparative Guide to Determining Enantioenriched Purity of Products from 2'-Bromo-2,2,2-trifluoroacetophenone
For researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comprehensive comparison of the most effective analytical methods for quantifying the enantiomeric purity of the chiral alcohol, 1-(2-bromophenyl)-2,2,2-trifluoroethanol, the primary product resulting from the reduction of 2'-bromo-2,2,2-trifluoroacetophenone. The methodologies discussed include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible results. This guide presents a comparative overview of these methods, supported by experimental data for structurally analogous compounds, detailed experimental protocols, and visual workflows to assist in method selection and implementation.
Comparative Performance of Analytical Methods
The choice of method for determining the enantiomeric excess of 1-(2-bromophenyl)-2,2,2-trifluoroethanol depends on several factors, including available instrumentation, sample matrix, required sensitivity, and throughput. The following table summarizes the typical performance of Chiral HPLC, Chiral GC, and ¹⁹F NMR for the analysis of chiral trifluoromethylated alcohols.
Table 1: Performance Comparison of Analytical Methods for Enantiomeric Excess Determination of 1-(Aryl)-2,2,2-trifluoroethanols
| Method | Instrumentation Required | Typical Chiral Selector/Reagent | Key Performance Metrics | Throughput | Sample Preparation |
| Chiral HPLC | HPLC with UV or other detector | Polysaccharide-based Chiral Stationary Phases (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | For 1-phenyl-2,2,2-trifluoroethanol: - Separation Factor (α): 1.18 - 1.35- Resolution (Rs): 2.10 - 3.50- Typical Retention Times (t_R): 5 - 15 min | Moderate | Dissolution in mobile phase, filtration. |
| Chiral GC | GC with FID or MS detector | Derivatized cyclodextrin-based capillary columns (e.g., Rt-βDEX) | Qualitative: Baseline separation of enantiomers. Quantitative data is highly compound and method-specific. | High | Dissolution in a volatile solvent. Derivatization may be required for improved volatility and separation. |
| ¹⁹F NMR Spectroscopy | NMR Spectrometer (≥300 MHz) | Chiral Solvating Agents (e.g., 1-(9-anthryl)-2,2,2-trifluoroethanol) or Chiral Liquid Crystals (e.g., PBLG) | Expected: Baseline separation of ¹⁹F signals for the two enantiomers.- Chemical Shift Difference (Δδ): Highly dependent on the chiral reagent and analyte concentration. | High | Dissolution in a suitable deuterated solvent with the addition of a chiral reagent. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate enantiomeric excess determination. Below are generalized yet comprehensive methodologies for each of the discussed techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. The direct method, utilizing a chiral stationary phase (CSP), is often preferred due to its simplicity.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic or enantioenriched 1-(2-bromophenyl)-2,2,2-trifluoroethanol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (controlled).
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject a racemic standard to determine the retention times of both enantiomers.
-
Inject the enantioenriched sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. Derivatized cyclodextrin-based columns are commonly employed for the separation of chiral alcohols.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Optional Derivatization: For improved peak shape and volatility, the alcohol can be derivatized to its acetate or trifluoroacetate ester.
-
-
GC Conditions:
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.
-
Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min. The program should be optimized for the specific analyte.
-
Injection: Split injection (e.g., 50:1 split ratio).
-
-
Data Analysis:
-
Analyze a racemic standard to identify the retention times of the enantiomers.
-
Analyze the enantioenriched sample.
-
Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly powerful and direct method for determining the enantiomeric excess. The use of a chiral solvating agent (CSA) or a chiral liquid crystal can induce a chemical shift difference between the ¹⁹F signals of the two enantiomers.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the chiral alcohol in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a standard ¹⁹F NMR spectrum.
-
Add a chiral solvating agent (e.g., (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol) in small increments (e.g., 0.2, 0.5, 1.0 equivalents) and acquire a spectrum after each addition until baseline separation of the CF₃ signals is achieved.
-
-
NMR Acquisition:
-
Spectrometer: A minimum of a 300 MHz NMR spectrometer.
-
Nucleus: ¹⁹F.
-
Technique: ¹⁹F{¹H} (proton-decoupled) for sharp singlets.
-
Parameters: Ensure a sufficient relaxation delay (D1) for quantitative integration (e.g., 5 times the longest T₁).
-
-
Data Analysis:
-
Integrate the two separated ¹⁹F signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess from the integration values: ee (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100
-
Methodology and Workflow Diagrams
To visualize the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.
Caption: General workflow for determining enantiomeric excess.
Caption: Decision tree for selecting an appropriate analytical method.
A Comparative Guide to the Kinetic Studies of Reactions Involving 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
For researchers, scientists, and drug development professionals, understanding the kinetic profile of reactions involving 1-(2-Bromophenyl)-2,2,2-trifluoroethanone is crucial for the optimization of synthetic routes and the development of novel chemical entities. This guide provides a comparative analysis of the principal reactions this substrate is expected to undergo, namely Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). Due to the limited availability of direct kinetic data for this compound, this guide leverages data from analogous compounds to provide a comparative framework.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, and it is a highly relevant transformation for aryl halides such as this compound. The reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.
Comparative Performance of Palladium Catalysts
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzimidazole-based Pd(II) complex (0.5 mol%) | 4-Bromoacetophenone | Phenylboronic acid | KOH | Water | 100 | 1 | 94 | [1] |
| Magnetic supported Pd(II)-N2O2 (1.0 mmol%) | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMA | 100 | 24 | >95 (conversion) | [1] |
| Pd(PPh₃)₄ | 2-Bromoanisole | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 50 | 3 | ~95 | [2] |
| Pd₂(dba)₃ | 4-Bromobenzoyl chloride | Phenylboronic acid | K₂CO₃ | Toluene | Reflux | 4 | Not specified | [3] |
This data is for analogous compounds and should be used as a general guide. Reaction conditions for this compound may require optimization.
Alternative Organoboron Reagents
While boronic acids are the most common coupling partners in Suzuki-Miyaura reactions, alternative reagents have been developed to address challenges such as instability and difficult handling.
| Organoboron Reagent | Key Advantages |
| Potassium Organotrifluoroborates | Crystalline solids, stable to air and moisture, easy to handle. |
| N-methyliminodiacetic acid (MIDA) boronates | Enhanced stability, allows for slow release of the boronic acid, beneficial for complex couplings. |
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing trifluoroacetyl group at the ortho position to the bromine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces the bromide.
Mechanistic Considerations and Reactivity Comparison
SNAr reactions can proceed through either a stepwise mechanism, involving a Meisenheimer intermediate, or a concerted mechanism. The trifluoroacetyl group is expected to significantly activate the aryl ring towards nucleophilic attack, likely favoring the formation of a stabilized Meisenheimer intermediate.
Compared to less activated aryl bromides, this compound is expected to exhibit significantly higher reactivity in SNAr reactions. The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent. For a given nucleophile, the reactivity of halogens in SNAr reactions typically follows the trend F > Cl > Br > I, which is the reverse of the trend observed in Suzuki-Miyaura couplings. This is because the rate-determining step in SNAr is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[4]
Experimental Protocols for Kinetic Studies
Suzuki-Miyaura Cross-Coupling
A general protocol for monitoring the kinetics of a Suzuki-Miyaura reaction can be established using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling via GC
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., dioxane/water). Add an internal standard (e.g., decane) for quantitative analysis.
-
Initiation and Sampling: Place the reaction vessel in a pre-heated oil bath at the desired temperature and begin stirring. At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing a quenching solution (e.g., a cooled solution of diethylamine).
-
Analysis: Analyze the quenched samples by GC to determine the concentration of the starting material and the product over time.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate. The order of the reaction with respect to each component can be determined by systematically varying their initial concentrations.
Nucleophilic Aromatic Substitution (SNAr)
The kinetics of SNAr reactions can be conveniently monitored using UV-Vis spectroscopy, especially when the product has a different absorption spectrum from the reactants.
Protocol: Kinetic Monitoring of SNAr Reactions by UV-Vis Spectroscopy
-
Solution Preparation: Prepare stock solutions of this compound and the chosen nucleophile in a suitable solvent (e.g., DMSO, acetonitrile).
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure the absorbance at a wavelength where the product shows significant absorption and the reactants have minimal interference.
-
Reaction Initiation: In a cuvette, mix the solutions of the substrate and a large excess of the nucleophile to ensure pseudo-first-order conditions.
-
Data Acquisition: Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the nucleophile.
Visualizations
Signaling Pathways and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The stepwise mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: A general experimental workflow for a kinetic study of a chemical reaction.
References
Comparative study of catalysts for the asymmetric reduction of trifluoromethyl ketones
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reduction of trifluoromethyl ketones to produce chiral trifluoromethylated alcohols is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. The selection of an appropriate catalyst is paramount to achieving high enantioselectivity and yield. This guide provides an objective comparison of various catalyst systems, supported by experimental data, to aid in catalyst selection and experimental design.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of representative catalysts for the asymmetric reduction of trifluoromethyl ketones, categorized by catalyst type: Noble Metal Catalysts, Non-Noble Metal Catalysts, Organocatalysts, and Biocatalysts.
Noble Metal Catalysts
Noble metal catalysts, particularly those based on ruthenium and rhodium, are highly effective for the asymmetric hydrogenation of trifluoromethyl ketones, often providing excellent enantioselectivities and high turnover numbers. Noyori-type catalysts are prominent in this class.
| Catalyst System | Substrate | H₂ Pressure (atm) | Temp. (°C) | S/C Ratio | Yield (%) | ee (%) | Ref. |
| RuCl--INVALID-LINK-- | 1,1,1-Trifluoroacetone | N/A | 30 | 200 | >99 | 97 (S) | [1] |
| [{Rh(H)(J4)}₂(μ‐Cl)₃]Cl | 2,2,2-Trifluoroacetophenone | 50 | RT | 100 | >99 | 99 (R) | [2] |
| RuCl₂--INVALID-LINK-- | 2,2,2-Trifluoroacetophenone | 10 | 30 | 1000 | 98 | 96 (R) | [3] |
Non-Noble Metal Catalysts
Catalysts based on earth-abundant and less toxic metals like iron, cobalt, and nickel have emerged as cost-effective and sustainable alternatives to noble metal catalysts. They have demonstrated comparable, and in some cases superior, catalytic activity and enantioselectivity.
| Catalyst System | Substrate | H₂ Pressure (atm) | Temp. (°C) | S/C Ratio | Yield (%) | ee (%) | Ref. |
| Fe(OTf)₂/(S,S)-PDPP | 2,2,2-Trifluoroacetophenone | 50 | 60 | 2000 | 99 | 98 (R) | [4] |
| Co(BF₄)₂·6H₂O/(S,S)-iPr-BPE | 2,2,2-Trifluoroacetophenone | 80 | 80 | 2000 | 99 | 99 (R) | [4] |
| Ni(OAc)₂/(S)-Cy-BINAP | 1-(4-Trifluoromethylphenyl)ethanone | 50 | 80 | 1000 | >99 | 97 (S) | [4] |
Organocatalysts
Organocatalysts, being metal-free, offer advantages in terms of low toxicity and environmental impact. Cinchona alkaloid derivatives and Corey-Bakshi-Shibata (CBS) catalysts are widely used for the asymmetric reduction of trifluoromethyl ketones.
| Catalyst System | Reductant | Temp. (°C) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Ref. |
| Quinine-derived thiourea | Hantzsch Ester | 25 | 10 | 95 | 94 (R) | [5] |
| (R)-Me-CBS | BH₃·SMe₂ | -78 to RT | 10 | 90 | 92 (R) | [6][7] |
| epi-Quinine derived benzamide | Nitromethane | RT | 5 | >90 | 98 (syn) | [8] |
Biocatalysts
Enzymes, particularly alcohol dehydrogenases (ADHs), offer unparalleled selectivity under mild reaction conditions. They are a green and sustainable option for the synthesis of chiral alcohols.
| Catalyst System | Co-substrate | Temp. (°C) | Substrate Conc. (mM) | Conversion (%) | ee (%) | Ref. |
| Lactobacillus kefir ADH | Isopropanol | 30 | 100 | 91 | >99 (R) | [9] |
| Pichia pastoris ADH | Isopropanol | 30 | N/A | N/A | >99 | [10] |
| Self-sufficient heterogeneous ketoreductase | Isopropanol | 30 | 10 | 100 | >99 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for Asymmetric Transfer Hydrogenation with a Noyori-type Ruthenium Catalyst
A mixture of the trifluoromethyl ketone (1.0 mmol), the chiral Ru(II) catalyst (0.001 mmol, 0.1 mol%), and a 5:2 formic acid/triethylamine azeotrope (1.5 mL) in a suitable solvent (e.g., CH₂Cl₂ or CH₃CN, 3 mL) is stirred in a sealed vial under a nitrogen atmosphere at the desired temperature for the specified time.[12][13] After completion of the reaction (monitored by TLC or GC), the mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral trifluoromethylated alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Reduction with a CBS Catalyst
To a solution of the CBS catalyst (0.1 mmol, 10 mol%) in anhydrous THF (2 mL) at -78 °C under a nitrogen atmosphere is added borane-dimethyl sulfide complex (1.0 M in THF, 1.2 mmol) dropwise.[6][14] The mixture is stirred for 10 minutes, followed by the dropwise addition of a solution of the trifluoromethyl ketone (1.0 mmol) in anhydrous THF (1 mL). The reaction mixture is stirred at -78 °C until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of methanol, followed by 1 N HCl. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the desired chiral alcohol. The enantiomeric excess is determined by chiral HPLC.
General Procedure for Biocatalytic Reduction with an Alcohol Dehydrogenase
In a typical experiment, a whole-cell biocatalyst containing the alcohol dehydrogenase is suspended in a buffer solution (e.g., Tris-HCl, pH 7.5).[9][15] The trifluoromethyl ketone substrate and a co-substrate for cofactor regeneration (e.g., isopropanol) are added. The reaction mixture is incubated at a specific temperature (e.g., 30 °C) with shaking. The progress of the reaction is monitored by GC or HPLC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Catalytic Pathways and Relationships
The following diagrams, generated using Graphviz, illustrate the general workflow of an asymmetric reduction experiment and the logical relationships between different catalyst types and their key performance indicators.
References
- 1. kanto.co.jp [kanto.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Iron-, Cobalt-, and Nickel-Catalyzed Asymmetric Transfer Hydrogenation and Asymmetric Hydrogenation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly efficient, asymmetric, and organocatalyst-based Henry reactions between α,β-unsaturated trifluoromethyl ketone and nitromethane: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Catalytic Activity of epi-Quinine-Derived 3,5-Bis(trifluoromethyl)benzamide in Asymmetric Nitro-Michael Reaction of Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening, Molecular Cloning, and Biochemical Characterization of an Alcohol Dehydrogenase from Pichia pastoris Useful for the Kinetic Resolution of a Racemic β-Hydroxy-β-trifluoromethyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
A Comparative Analysis of Trifluoromethylating Agents: Benchmarking 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science, enhancing properties such as metabolic stability, lipophilicity, and bioavailability. While a diverse arsenal of trifluoromethylating agents exists, the evaluation of novel reagents is crucial for expanding the synthetic toolkit. This guide provides a comparative benchmark of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone against established trifluoromethylating agents, offering insights into its potential utility and performance.
Introduction to this compound as a Trifluoromethylating Agent
Direct experimental data for this compound as a standard trifluoromethylating agent is not prevalent in the current literature. However, based on established reactivity principles, it is hypothesized to serve as a trifluoromethyl radical precursor under photoredox catalysis. The mechanism likely involves the photocatalytic generation of an excited state of a photocatalyst, which can then engage in a single-electron transfer (SET) with the trifluoroethanone derivative. This process would lead to the formation of a radical anion, which could subsequently fragment to release a trifluoromethyl radical and an enolate. This proposed pathway opens the door for its application in radical trifluoromethylation reactions.
Performance Benchmark Against Leading Trifluoromethylating Agents
To provide a clear performance landscape, we have compiled quantitative data for leading electrophilic, nucleophilic, and radical trifluoromethylating agents across various common substrates.
Table 1: Trifluoromethylation of β-Ketoesters
| Reagent Class | Specific Reagent | Substrate | Yield (%) |
| Electrophilic | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient |
| Electrophilic | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent |
| Electrophilic | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84[1] |
Table 2: Trifluoromethylation of Arenes & Heterocycles
| Reagent Class | Specific Reagent | Substrate | Yield (%) |
| Radical | Langlois Reagent | 4-tert-Butylpyridine | 75 |
| Radical | Langlois Reagent | Caffeine | 68 |
| Electrophilic | Togni Reagent II | Indole | ~62 |
| Electrophilic | Umemoto Reagent | Anisole | Moderate (mixture of o- and p-isomers) |
Table 3: Trifluoromethylation of Ketones
| Reagent Class | Specific Reagent | Substrate | Yield (%) |
| Nucleophilic | Ruppert-Prakash Reagent | Acetophenone | ~95 |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative protocols for the benchmarked agents and a proposed protocol for this compound.
Proposed Protocol for Radical Trifluoromethylation using this compound
This hypothetical protocol is based on related visible-light photoredox-mediated reactions involving trifluoromethyl ketones.
Materials:
-
Substrate (e.g., an electron-rich arene or heterocycle) (1.0 equiv)
-
This compound (1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃) (1-2 mol%)
-
Base (e.g., K₂CO₃ or DBU) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or CH₃CN)
Procedure:
-
To an oven-dried Schlenk tube, add the substrate, this compound, photocatalyst, and base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (approx. 450 nm).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Electrophilic Trifluoromethylation with Umemoto Reagent
Materials:
-
β-Ketoester (1.0 equiv)
-
Umemoto Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 equiv)
-
Base (e.g., K₂CO₃) (1.5 equiv)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
To a stirred solution of the β-ketoester and base in the anhydrous solvent, add the Umemoto Reagent at room temperature.[2]
-
Stir the reaction mixture, monitoring progress by TLC.[2]
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.[2]
-
Extract the aqueous layer with dichloromethane.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Purify the crude product by silica gel chromatography.[2]
Protocol for Radical Trifluoromethylation with Langlois Reagent
Materials:
-
Heterocycle (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH) (5.0 equiv)
-
Solvent system (e.g., CH₂Cl₂/H₂O)
Procedure:
-
To a solution of the heterocycle in the solvent system, add sodium trifluoromethanesulfinate.[1]
-
Add tert-butyl hydroperoxide as an oxidant.[1]
-
Stir the reaction mixture at ambient temperature for 3 to 24 hours.[1]
-
Upon completion, isolate the product via standard extraction and purification techniques.[1]
Protocol for Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent
Materials:
-
Ketone (e.g., Acetophenone) (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent) (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (10 mol%)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the ketone in DMF, add potassium carbonate.
-
Add the Ruppert-Prakash reagent dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Pathways and Workflows
Visualizing the proposed mechanisms and experimental workflows can aid in understanding the intricacies of each trifluoromethylation strategy.
Caption: Proposed photoredox cycle for trifluoromethylation.
Caption: A typical experimental workflow.
References
A Comparative Guide to the Purity Analysis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
The meticulous quality control of synthesized chemical compounds is a cornerstone of successful research, particularly in the fields of medicinal chemistry and drug development. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, a fluorinated ketone, serves as a valuable building block in the synthesis of more complex molecules. Its purity is paramount to ensure the desired reaction outcomes, yields, and the biological activity of subsequent products. This guide provides a comparative analysis of common methods for determining the purity of synthesized this compound, with a look at alternative, structurally similar compounds.
Alternatives to this compound
For comparative purposes, it is useful to consider isomers and related analogs, as they may be potential impurities or alternative reagents in synthesis. A common alternative is the positional isomer, 1-(4-Bromophenyl)-2,2,2-trifluoroethanone, where the bromo group is at the para-position of the phenyl ring instead of the ortho-position. The difference in the position of the bromine atom can influence the compound's reactivity and its physical properties, making distinct analytical characterization essential.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Purity (%) |
| This compound | C₈H₄BrF₃O | 253.02 | 244229-34-3 | >95%[1] |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | C₈H₄BrF₃O | 253.02 | 16184-89-7 | >95%[2], >98% (GC) |
| 2-Bromo-1-phenylethanone | C₈H₇BrO | 199.04 | 70-11-1 | Not Specified |
| 2,2,2-Trifluoro-1-phenylethanone | C₈H₅F₃O | 174.12 | 434-45-7 | Not Specified |
This table summarizes the key properties of the target compound and its alternatives. Purity data is often provided by commercial suppliers and is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Key Experimental Protocols for Purity Analysis
The determination of purity for compounds like this compound relies on a suite of well-established analytical techniques. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[3] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components and identifies them based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., JEOL JMS-Q1050GC and Agilent 7890).[4]
-
Column: A low-polarity fused silica capillary column (e.g., 60 m, 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Data Analysis: The purity is determined by calculating the relative peak area of the main compound in the total ion chromatogram (TIC). The mass spectrum of the peak should be compared with a reference spectrum to confirm the identity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components in a liquid mixture.[6] For compounds like brominated trifluoroacetophenones, reverse-phase HPLC is typically employed, where a non-polar stationary phase is used with a polar mobile phase.[7]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[7]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of HPLC-grade acetonitrile and water (e.g., 70:30 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection: UV detection at a wavelength of 248 nm.[7]
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL). Further dilute to a concentration within the linear range of the detector (e.g., 10 µg/mL).
-
Data Analysis: Purity is assessed by the relative peak area of the analyte compared to the total area of all observed peaks in the chromatogram. A calibration curve prepared from a reference standard of known purity can be used for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities. ¹H NMR and ¹³C NMR are the most common NMR techniques used for organic compounds. The presence of fluorine allows for ¹⁹F NMR, which can be a very sensitive and selective method for analyzing fluorinated compounds.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).[8]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.
-
Impurities will present as additional peaks in the spectrum. The relative integration of impurity peaks to the main compound's peaks can be used to estimate purity, especially if the structure of the impurity is known.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
The number of peaks and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.
-
-
¹⁹F NMR:
-
Acquire a fluorine spectrum.
-
For this compound, a single peak corresponding to the -CF₃ group is expected. The presence of other fluorine-containing impurities would result in additional signals.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
Visualizing the Workflow and Method Comparison
To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline the general workflow for purity analysis and a comparison of the key analytical techniques.
Caption: General workflow for the synthesis and purity analysis of a chemical compound.
Caption: Comparison of key features of HPLC, GC-MS, and NMR for purity analysis.
References
- 1. 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one 95% | CAS: 244229-34-3 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive overview of the necessary procedures, emphasizing safe handling and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. Based on available data for similar compounds, this chemical is classified as a skin and eye irritant and may cause respiratory irritation[1].
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (double nitrile or Viton gloves are recommended)[2].
-
Eye Protection: Chemical splash goggles are mandatory[2].
-
Lab Coat: A fully-buttoned lab coat must be worn[2].
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risks[3][4]. Additional respiratory protection may be necessary depending on the scale of handling[2].
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process. Halogenated organic wastes must be collected separately from non-halogenated and other waste streams to ensure proper treatment and disposal, and to manage disposal costs effectively[3][5].
-
Waste Container: Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container[2][3]. Polyethylene containers are often suitable[2].
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound"[3][6]. Keep a running list of the contents and their approximate percentages[6].
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as acids, bases, metals, and oxidizing agents[2][3]. The container must be kept tightly closed when not in use[3].
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [5] |
| Primary Disposal Method | Incineration by a licensed disposal company | [4][5] |
| Container Type | Compatible, sealed, and labeled container (e.g., polyethylene) | [2][3] |
| PPE Requirements | Chemical-resistant gloves, safety goggles, lab coat | [2][4] |
| Spill Cleanup | Absorb with inert, dry material; collect in a sealed container for disposal | [2] |
Disposal Protocol
The recommended and required method for the disposal of this compound is through a licensed professional waste disposal company[4][7]. Attempting to neutralize or dispose of this chemical through other means, such as drain disposal, is strictly prohibited and environmentally harmful[2].
Step-by-Step Disposal Procedure:
-
Ensure Proper PPE: Before handling the waste, don the appropriate personal protective equipment as outlined above.
-
Transfer Waste: Carefully transfer the waste this compound into the designated halogenated organic waste container. All transfers of waste should be conducted within a chemical fume hood to minimize exposure[3].
-
Securely Seal Container: Ensure the lid of the waste container is tightly sealed to prevent leaks or spills.
-
Complete Hazardous Waste Tag: Fill out the hazardous waste tag completely and accurately, including the generator's information, the chemical constituents, and their percentages[3].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container[3].
Spill Management
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, the following steps should be taken[2]:
-
Contain the Spill: Prevent the spill from spreading.
-
Absorb the Material: Use an inert, dry absorbent material to soak up the spilled chemical[2].
-
Collect and Dispose: Place the absorbent material into a sealed, labeled container for disposal as hazardous waste[2].
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Emergency Contact: For larger spills or in case of an emergency, contact your institution's EHS or emergency services immediately[3].
Caption: A step-by-step workflow for the safe disposal of this compound.
References
- 1. This compound | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. aaronchem.com [aaronchem.com]
Personal protective equipment for handling 1-(2-Bromophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone (CAS No. 244229-34-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant that can cause skin, eye, and respiratory tract irritation.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[4] |
| Body Protection | Protective Clothing | A lab coat or a disposable gown made of a non-absorbent material.[3][5] |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Methodology:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. All handling of the compound should take place within the fume hood to minimize inhalation exposure.[4]
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment and place them inside the fume hood.
-
Weigh Compound: Carefully weigh the desired amount of this compound. Avoid creating dust or aerosols.
-
Dissolve/React: Add the compound to the appropriate solvent or reaction mixture.
-
Decontaminate Glassware: After the experiment, decontaminate all glassware with a suitable solvent.
-
Dispose of Waste: Dispose of all waste materials according to the disposal plan.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled "Halogenated Organic Solid Waste" | Collect any solid residue, contaminated weigh boats, or paper towels in a designated, sealed container. |
| Liquid Waste | Labeled "Halogenated Organic Liquid Waste" | Collect all solutions containing the compound in a designated, sealed container. Do not pour down the drain.[4] |
| Contaminated Sharps | Sharps Container | Dispose of any contaminated needles or other sharps in a designated sharps container. |
| Empty Containers | Triple-Rinsed or Disposed as Hazardous Waste | Containers can be triple-rinsed with a suitable solvent, with the rinsate collected as halogenated organic liquid waste. Alternatively, the unrinsed container should be disposed of as hazardous waste. |
As a brominated and fluorinated organic compound, this compound must be disposed of as halogenated organic waste.[1][4] These wastes are typically incinerated at high temperatures in a regulated hazardous waste facility.
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is critical.
First Aid Measures for Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
References
- 1. bucknell.edu [bucknell.edu]
- 2. This compound | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. media.hiscoinc.com [media.hiscoinc.com]
- 6. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
